Ibuprofen-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
InChI Key |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ibuprofen-d4 (α-methyl-4-(2-methylpropyl)-Benzene-2,3,5,6-d4-acetic acid), a deuterated analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] This document details a feasible synthetic route, outlines rigorous characterization methodologies, and presents the expected analytical data in a clear, structured format.
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium (B1214612) atoms onto the benzene (B151609) ring of the ibuprofen molecule. A common and effective method for this is through acid-catalyzed hydrogen-deuterium exchange on a suitable precursor. The following protocol describes a plausible multi-step synthesis adapted from established methods for the synthesis of ibuprofen and deuterium labeling of aromatic compounds.
Proposed Synthetic Pathway
The synthesis commences with the Friedel-Crafts acylation of isobutylbenzene (B155976) with acetyl chloride to form 4'-isobutylacetophenone. This intermediate then undergoes a series of reactions, including deuteration of the aromatic ring, to ultimately yield this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Ibuprofen-d4 as an Internal Standard
Introduction
In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for quantifying drug molecules in complex biological matrices like plasma and urine. However, the analytical process is susceptible to variations arising from sample preparation, instrument drift, and matrix effects. To counteract these variabilities, an internal standard (IS) is employed.[1] The ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the detector.[2]
Stable isotope-labeled (SIL) compounds, such as Ibuprofen-d4, are widely regarded as the "gold standard" for use as internal standards in mass spectrometry.[2] this compound is an isotopic analog of Ibuprofen where four hydrogen atoms have been replaced by deuterium (B1214612) atoms.[3] This guide provides a comprehensive technical overview of the mechanism by which this compound ensures robust and reliable quantification of Ibuprofen, detailing its physicochemical properties, experimental protocols, and the underlying principles of its application.
The Core Principle: Normalization through Ratiometric Analysis
The fundamental role of an internal standard is to serve as a stable reference against which the analyte is measured. A fixed, known concentration of this compound is added to every sample, calibrator, and quality control sample at the beginning of the workflow. The mass spectrometer measures the instrument response (typically the peak area) for both the analyte (Ibuprofen) and the internal standard (this compound). Quantification is not based on the absolute response of the analyte, which can fluctuate, but on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively normalizes variations that occur throughout the analytical process.
Caption: This diagram illustrates how the response ratio of the analyte to the internal standard corrects for variations, leading to an accurate result.
Physicochemical Properties: The Key to Mimicry
The effectiveness of this compound stems from its near-identical physicochemical properties to native Ibuprofen. The substitution of hydrogen with deuterium results in a negligible change in molecular size, polarity, and pKa. This similarity ensures that both compounds exhibit the same behavior during all stages of sample handling and analysis.
| Property | Ibuprofen | This compound | Significance of Similarity |
| Chemical Structure | C₁₃H₁₈O₂ | C₁₃H₁₄D₄O₂ | Ensures identical chemical reactivity, solubility, and extraction behavior. |
| Molecular Weight | 206.28 g/mol | ~210.30 g/mol | The mass difference is large enough for distinction by MS but small enough not to alter chemical behavior significantly. |
| Stereoisomerism | Exists as (S)- and (R)-enantiomers | Exists as (S)- and (R)-enantiomers | The deuterated standard will track the corresponding enantiomer in chiral separations. |
| Solubility | Poorly soluble in water; soluble in organic solvents | Virtually identical to Ibuprofen | Ensures both compounds are extracted from the biological matrix with the same efficiency. |
The Analytical "Mechanism of Action": A Step-by-Step Workflow
The "mechanism of action" for this compound is not pharmacological but analytical. It is a process designed to compensate for potential errors at each stage of a bioanalytical workflow.
Caption: A typical bioanalytical workflow using this compound as an internal standard.
-
Spiking: A precise volume of this compound stock solution is added to the biological sample, establishing a known concentration.
-
Sample Preparation: The sample undergoes an extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to remove interferences. During this process, any physical loss of sample affects both Ibuprofen and this compound proportionally due to their chemical similarity.
-
Chromatographic Separation: The extracted sample is injected into an LC system. Ibuprofen and this compound, having nearly identical affinities for the stationary and mobile phases, co-elute. This co-elution is critical because it ensures both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the identical matrix environment.
-
Mass Spectrometric Detection: In the ion source, matrix components can either suppress or enhance the ionization efficiency. Because they co-elute, both Ibuprofen and this compound experience the same degree of ion suppression or enhancement. The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) transitions for each compound, allowing for simultaneous detection.
-
Quantification: The final concentration is calculated from a calibration curve generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentrations of the calibration standards. This ratio remains stable even if the absolute peak areas fluctuate, providing an accurate measurement.
Experimental Protocols
The choice of sample preparation is matrix-dependent. Below are representative protocols where this compound is used.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples This is a rapid method for removing the majority of proteins.
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 10 µg/mL in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples This method provides a cleaner extract compared to PPT.
-
Spiking: To 200 µL of plasma, add the internal standard solution.
-
Acidification: Add a small volume of acid (e.g., formic acid) to adjust the pH, ensuring Ibuprofen is in a non-ionized state.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., hexane/diisopropylether 50:50 v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation & Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Parameters The following table summarizes typical parameters for the analysis of Ibuprofen using a deuterated internal standard.
| Parameter | Typical Value | Purpose |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Separates analyte from other matrix components. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with 0.1% Formic Acid | Elutes the compounds from the LC column. |
| Flow Rate | 0.4 - 0.75 mL/min | Controls the speed of the separation. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Creates charged ions from the neutral molecules. |
| MRM Transition (Ibuprofen) | m/z 205 -> 161 | Specific precursor-to-product ion transition for quantifying Ibuprofen. |
| MRM Transition (IS) | m/z 208 -> 164 (for d3) or 209 -> 165 (for d4) | Specific transition for quantifying the internal standard. |
Data Presentation: Method Validation
Regulatory agencies require that bioanalytical methods be validated to ensure their reliability. The use of this compound consistently yields high-quality data that meets stringent validation criteria.
| Validation Parameter | Typical Acceptance Criteria | Performance with this compound |
| Linearity (R²) | ≥ 0.99 | Typically > 0.99, demonstrating a direct proportional relationship between concentration and response ratio. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Generally within ±10%, indicating the closeness of measured values to the true values. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Typically < 10%, showing high reproducibility of the measurements. |
| Recovery | Consistent and reproducible | High and consistent recovery for both analyte and IS, although absolute % recovery is less critical as the IS corrects for variability. |
| Matrix Effect | %CV of IS-normalized matrix factor ≤ 15% | Minimal matrix effect is observed because the co-eluting IS effectively normalizes ionization variations. |
This compound's mechanism of action as an internal standard is rooted in fundamental principles of analytical chemistry. Its near-identical physicochemical properties to the unlabeled analyte allow it to act as a perfect mimic throughout the entire analytical workflow. By co-eluting and experiencing the same procedural losses and matrix effects, it provides a stable reference for ratiometric quantification. This effectively compensates for the inherent variabilities of the LC-MS/MS process, enabling researchers, scientists, and drug development professionals to achieve the highest levels of accuracy and precision in the quantification of Ibuprofen.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise results.[1][3]
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS) . By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly reliable measure for quantification.[2]
Core Principles and Advantages
The fundamental principle behind using a deuterated internal standard is relative quantitation. By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[3] This ratio remains consistent even if the absolute signal intensities fluctuate.
Key Advantages:
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine)—are a major challenge in LC-MS.[3][4] Since a deuterated IS co-elutes with the analyte, it experiences nearly identical matrix effects, allowing for effective normalization.[5][6]
-
Compensation for Sample Preparation Variability: Losses during multi-step sample preparation procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are a significant source of error.[7] A deuterated IS, added at the beginning, experiences the same losses as the analyte, preserving the accuracy of the final measurement.
-
Correction for Instrumental Variability: Minor fluctuations in injection volume or changes in the mass spectrometer's ion source conditions over time can affect signal intensity.[8] The use of a deuterated IS corrects for this drift, ensuring run-to-run and day-to-day reproducibility.
-
Improved Accuracy and Precision: The comprehensive correction for various sources of error results in significantly improved accuracy (closeness to the true value) and precision (reproducibility of measurements).[3][4]
Data Presentation: Quantitative Impact
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
Table 1: Impact of Internal Standard Choice on Assay Precision and Accuracy
| Performance Metric | No Internal Standard | Structural Analogue IS | Deuterated IS |
| Accuracy (% Bias) | Up to 60% | 3.2% | -0.3% |
| Precision (% RSD / % CV) | > 50% | 8.6% | 7.6% |
Data synthesized from multiple sources illustrating typical improvements.[3][4]
Table 2: Comparative Performance in a Bioanalytical Assay for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analogue.[4]
Synthesis and Selection of Deuterated Internal Standards
The effective use of a deuterated IS begins with its proper synthesis and careful selection.
Synthesis of Deuterated Standards
Two primary strategies are employed for the synthesis of deuterated compounds:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals in the presence of a deuterium source like D₂O.[4][9] While often simpler and more cost-effective, it can lack specificity in the labeling position.
-
De Novo Chemical Synthesis: This approach builds the molecule from the ground up using deuterated starting materials or reagents.[9][10] It offers precise control over the location and number of deuterium atoms, which is crucial for the stability of the label. An example is the synthesis of deuterated Vitamin D metabolites using deuterated A-ring synthons.[8][11]
Key Selection Criteria
-
Isotopic Purity and Enrichment: The isotopic enrichment should ideally be ≥98% to minimize the contribution of the unlabeled analyte present as an impurity in the IS solution.[2] High chemical purity (>99%) is also essential.[12]
-
Position of Deuterium Labeling: Deuterium atoms must be placed on stable positions within the molecule. Avoid sites prone to hydrogen-deuterium exchange with the solvent, such as -OH, -NH, and -SH groups, or carbons adjacent to carbonyls.[2][13] Unstable labels can lead to a loss of the mass difference and compromise the analysis.
-
Mass Shift: A sufficient mass shift (typically ≥ 3 Da) is necessary to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.[14]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte.[2] This should be verified during method development.
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma samples (calibrators, quality controls, unknowns)
-
Deuterated internal standard working solution
-
Ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[3]
-
Internal Standard Addition: Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).[3]
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube.[3]
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding the protein pellet.[3]
-
Analysis: The sample is now ready for LC-MS/MS analysis. For increased sensitivity, an evaporation and reconstitution step can be added.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning and elution)
-
Water (for conditioning and washing)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard working solution and vortex to mix.[7]
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate.[7][8]
-
Washing: Wash the cartridge with 1 mL of water or a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[7][15]
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., methanol or acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[7][15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition.[7][15]
-
Analysis: Transfer the reconstituted sample to an LC vial for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Ibuprofen-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pain, inflammation, and fever.[1] Ibuprofen-d4, a deuterated analog of ibuprofen, serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The substitution of four hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing for its differentiation from the non-deuterated form in mass spectrometric analyses without significantly altering its chemical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and quantification, and visualizations of its mechanism of action and analytical workflows.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are very similar to those of non-deuterated ibuprofen, with the primary difference being the molecular weight due to the presence of four deuterium atoms.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | [3] |
| Synonyms | (+/-)-Ibuprofen-d4 (propionic-2,3,3,3-d4), this compound | [3] |
| CAS Number | 103974-30-7 | [4] |
| Molecular Formula | C₁₃H₁₄D₄O₂ | [4][5] |
| Molecular Weight | 210.31 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 75-78 °C (for non-deuterated Ibuprofen) | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO, and dimethylformamide | [7] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source(s) |
| XLogP3 | 3.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 210.155786796 Da | [3] |
| Monoisotopic Mass | 210.155786796 Da | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Heavy Atom Count | 15 | [3] |
| Complexity | 203 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are protocols for its synthesis, purification, and analysis.
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for ibuprofen synthesis, with the introduction of deuterium atoms at the desired positions. A common approach involves the use of deuterated reagents. The following is a generalized multi-step synthesis:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with a deuterated acetylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group.
-
Reduction: The resulting ketone is reduced to a secondary alcohol.
-
Chlorination: The alcohol is converted to a chloride.
-
Grignard Reaction and Carboxylation: A Grignard reagent is formed from the chloride, which is then reacted with carbon dioxide to form the carboxylic acid. Deuterated reagents would be used in the appropriate steps to achieve the desired labeling pattern.[8]
A detailed, multi-step synthesis of a spin-labeled ibuprofen analog, which involves nitration, esterification, reduction, Sandmeyer reaction, and Sonogashira cross-coupling, can also be adapted for the synthesis of deuterated analogs by using the appropriate deuterated starting materials or reagents.[9]
Purification of this compound
Purification of the synthesized this compound is essential to remove impurities and byproducts. A common method involves the following steps:
-
Extraction: The reaction mixture is quenched and the product is extracted into an organic solvent.
-
Washing: The organic layer is washed with aqueous solutions to remove acidic and basic impurities.
-
Crystallization: this compound is crystallized from a suitable solvent system, such as a hydrocarbon solvent. This step can be repeated to achieve higher purity.[10]
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
Preparative high-performance liquid chromatography (HPLC) offers a more advanced method for purification, providing high-purity fractions. The use of an automated system with trapping columns can significantly improve the efficiency of the purification workflow by facilitating the recovery of the target compound and the removal of volatile solvents.[11]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the positions where deuterium atoms have been substituted. The remaining proton signals can be assigned to confirm the rest of the structure.[12]
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance compared to the non-deuterated compound.[12][13]
-
²H NMR: Deuterium NMR can be performed to directly observe the deuterium signals, confirming the positions of isotopic labeling.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its isotopic enrichment.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.
-
Mass Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z 210.31). The fragmentation pattern can be analyzed to further confirm the structure. Common fragments of non-deuterated ibuprofen include ions at m/z 163 (loss of COOH) and m/z 119.[15][16]
Quantitative Analysis using this compound as an Internal Standard
This compound is frequently used as an internal standard for the quantification of ibuprofen in biological matrices by LC-MS/MS.
-
Sample Preparation (Plasma):
-
To a known volume of plasma sample, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both ibuprofen and this compound.
-
-
Quantification: The concentration of ibuprofen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ibuprofen and a constant concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Ibuprofen's Mechanism of Action
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action of Ibuprofen via inhibition of COX enzymes.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of ibuprofen in a biological sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+/-)-Ibuprofen-d4 (propionic-2,3,3,3-d4) | C13H18O2 | CID 59014975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Ibuprofen - LKT Labs [lktlabs.com]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 9. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 11. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Commercial Ibuprofen-d4: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for Ibuprofen-d4. This deuterated analog of ibuprofen (B1674241) is a critical internal standard for pharmacokinetic and metabolic studies, demanding high purity for accurate quantification. This document serves as a resource for researchers and professionals in drug development, offering detailed information for sourcing and quality assessment.
Commercial Sources and Purity Specifications
This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. These companies typically provide a Certificate of Analysis (CoA) with each product, detailing its chemical and isotopic purity. While specific values can vary between batches and suppliers, the following table summarizes the generally available purity specifications for commercial this compound.
| Supplier | Reported Chemical Purity (Typical) | Reported Isotopic Purity (Typical) | Analytical Method(s) Cited | Notes |
| Clearsynth | >98% | Not explicitly stated, implied high | CoA provided with product[1] | Offers a range of stable isotopes. |
| Simson Pharma Limited | High quality, CoA accompanies product | Not explicitly stated, implied high | CoA provided with product[2] | Specializes in pharmaceutical standards. |
| MedchemExpress | High Purity | Deuterium labeled | NMR, GC-MS, or LC-MS for analysis[3] | Product intended for research use. |
| Pharmaffiliates | High Purity | C13H14D4O2 | CoA available upon request | Provides fine chemicals and pharmaceutical standards. |
| Acanthus Research | High Purity | C13H14D4O2 | Not specified | Offers stable isotope-labeled reference standards. |
| LGC Standards | >98% | Not explicitly stated, implied high | Not specified | Provides reference materials. |
Note: The data presented is based on publicly available information from supplier websites. For lot-specific data, it is imperative to consult the Certificate of Analysis provided by the supplier.
Experimental Protocols for Purity Determination
The determination of chemical and isotopic purity of this compound requires robust analytical methods. The following protocols are based on established techniques for the analysis of ibuprofen and its deuterated analogs.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the presence of non-deuterated ibuprofen and other synthesis-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or other suitable buffer). A common isocratic mobile phase is a mixture of acetonitrile and 0.02 M potassium phosphate (B84403) buffer (pH 2.5) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks.
-
Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for determining the degree of deuteration and the presence of unlabeled or partially labeled species.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor (for derivatized Ibuprofen): m/z for the molecular ion of the derivatized this compound and the corresponding unlabeled Ibuprofen.
-
-
Derivatization (as TMS ester):
-
To a dried sample of this compound (approximately 100 µg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Sample Preparation:
-
Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire data in both full scan and SIM modes.
-
Determine the isotopic purity by comparing the peak areas of the ions corresponding to the deuterated and non-deuterated species in the SIM mode.
-
Visualizing Workflows and Purity Relationships
To better illustrate the processes involved in ensuring the quality of commercial this compound, the following diagrams are provided.
Caption: A typical workflow for the quality control of commercially produced this compound.
Caption: The relationship between the overall purity of this compound and its key components.
References
A Comprehensive Technical Guide to the Storage and Handling of Ibuprofen-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage, handling, and safety protocols for Ibuprofen-d4, a deuterated analog of Ibuprofen (B1674241). This compound is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS for the detection and quantification of Ibuprofen in biological samples.[1] Its utility stems from the incorporation of stable heavy isotopes, which allows for differentiation from the non-deuterated form without significantly altering its chemical properties.[1]
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure the accuracy of experimental results. Recommendations for storage temperatures can vary between suppliers, and the optimal conditions may depend on the formulation (solid powder vs. stock solution) and the intended duration of storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Stock Solution | -80°C | Up to 6 months | [1] |
| Stock Solution | -20°C | Up to 1 month | [1] |
| Solid | Room Temperature | Refer to manufacturer's specifications | [2] |
| Solid | 2-8°C (Refrigerator) | Refer to manufacturer's specifications | [3] |
Stability Considerations:
While specific long-term stability data for solid this compound is not extensively published, studies on its non-deuterated counterpart, Ibuprofen, provide valuable insights. The fundamental chemical structure of Ibuprofen is known to be stable, even past its expiration date.[[“]] However, a gradual decrease in the concentration of key functional groups can occur over time, potentially affecting its potency and quantitative accuracy.[[“]] For solutions, undiluted Ibuprofen (5 mg/mL) and diluted solutions (2.5 mg/mL in normal saline or 5% dextrose in water) have been shown to be stable for up to 14 days at 4°C, retaining over 92% of their initial concentration.[5]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White to off-white powder | [2][6][7] |
| Molecular Formula | C₁₃H₁₄D₄O₂ | [3][8][9] |
| Molecular Weight | Approximately 210.31 g/mol | [3][9] |
| Melting Point | 77 - 78 °C (171 - 172 °F) | [2] |
| Water Solubility | 21 mg/L | [2] |
| Partition Coefficient (octanol/water) | log Pow: 3.97 | [2] |
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It may also cause respiratory tract irritation.[2] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are required.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Body Protection: A laboratory coat or impervious clothing should be worn.[2]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[2]
Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Ensure adequate ventilation, preferably in a laboratory fume hood.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[7]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]
-
On Skin: Wash off with soap and plenty of water.[2]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of Ibuprofen in biological matrices. Below is a generalized workflow for its use in LC-MS analysis.
Detailed Methodology for LC-MS Quantification:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile. From this, create a series of working standard solutions.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of serum), add a precise amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column. A typical mobile phase could consist of a gradient of methanol and water with a small amount of acetic acid to control the pH.[10]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Ibuprofen and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Ibuprofen) and the internal standard (this compound).
-
Calculate the ratio of the peak area of Ibuprofen to the peak area of this compound.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathway
This compound is expected to follow the same biological pathways as its non-deuterated counterpart. Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
By reducing the synthesis of prostaglandins, Ibuprofen and its deuterated analog effectively alleviate symptoms of inflammation, pain, and fever. This mechanism is central to its therapeutic effects and is the basis for its widespread use in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. consensus.app [consensus.app]
- 5. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. R-Ibuprofen-D4 - Acanthus Research [acanthusresearch.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Determination of ibuprofen in serum by high-performance liquid chromatography and application to ibuprofen disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isotopic Enrichment and Labeling of Ibuprofen-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and labeling of Ibuprofen-d4, a crucial internal standard for pharmacokinetic and metabolic studies. This document details the synthetic pathway, experimental protocols, and analytical data for the preparation and characterization of this compound.
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively studied for its pharmacokinetic and metabolic properties. The use of isotopically labeled internal standards is paramount for accurate quantification in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This compound, where four hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference that allows for precise detection.[1] This guide outlines a robust synthetic route for the preparation of this compound.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of isobutylbenzene (B155976) using deuterated acetyl chloride. This is followed by a reduction of the resulting ketone, subsequent chlorination, and finally, a Grignard reaction with carbon dioxide to yield the desired deuterated carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene with Deuterated Acetyl Chloride
This step introduces the deuterated acetyl group to the isobutylbenzene backbone.
Materials:
-
Isobutylbenzene
-
Deuterated acetyl chloride (CD₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 4M
-
Sodium hydroxide (B78521) (NaOH), 10% solution
-
Brine, 50% solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask, add anhydrous aluminum chloride (5.40 g, 60.0 mmol) and 20 mL of dichloromethane. Cool the mixture on an ice bath.
-
Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and deuterated acetyl chloride (CD₃COCl) (3.06 g, 30.0 mmol) to the cooled mixture.
-
Stir the solution for 45 minutes at 0°C.
-
Allow the solution to warm to room temperature and then quench the reaction by carefully adding 4M HCl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen gas to yield p-isobutylacetophenone-d3.
Step 2: Reduction of p-Isobutylacetophenone-d3
The deuterated ketone is reduced to the corresponding alcohol.
Materials:
-
p-Isobutylacetophenone-d3 (from Step 1)
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d4 (B120146) (CD₃OD)
-
Dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve p-isobutylacetophenone-d3 in methanol-d4 in a round-bottom flask.
-
Carefully add sodium borodeuteride in portions to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield 1-(4-isobutylphenyl)ethanol-d4.
Step 3: Chlorination of 1-(4-Isobutylphenyl)ethanol-d4
The deuterated alcohol is converted to the corresponding chloride.
Materials:
-
1-(4-Isobutylphenyl)ethanol-d4 (from Step 2)
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a catalyst)
-
Dichloromethane
Procedure:
-
Dissolve 1-(4-isobutylphenyl)ethanol-d4 in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the solution. A catalytic amount of pyridine can be added.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 1-chloro-1-(4-isobutylphenyl)ethane-d4.
Step 4: Grignard Reaction and Carboxylation to form this compound
The final step involves the formation of a Grignard reagent followed by carboxylation.
Materials:
-
1-Chloro-1-(4-isobutylphenyl)ethane-d4 (from Step 3)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1,2-Dibromoethane (B42909) (as an initiator)
-
Carbon dioxide (CO₂), solid (dry ice) or gas
-
Hydrochloric acid (HCl), 10% solution
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, 50 mL round-bottom flask, add magnesium turnings (1.06 g, 43 mmol) and a crystal of iodine or a drop of 1,2-dibromoethane to initiate the reaction.
-
Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane-d4 (534 mg, 2.71 mmol) in 20 mL of anhydrous THF dropwise to the magnesium turnings.
-
Once the Grignard reagent formation is initiated (indicated by bubbling and heat), reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Bubble carbon dioxide gas through the solution or carefully add crushed dry ice to the reaction mixture.
-
Stir until all the Grignard reagent has reacted.
-
Acidify the mixture with 20 mL of 10% HCl.
-
Extract the product with petroleum ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen gas to yield solid, white this compound.
-
The final product can be further purified by recrystallization.
Quantitative Data
The isotopic purity and enrichment of the synthesized this compound are critical for its use as an internal standard.
| Parameter | Value | Method of Determination |
| Chemical Purity | >98% | HPLC, ¹H NMR, ¹³C NMR |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |
| Deuterium Incorporation | Primarily d4 with minor d3 | Mass Spectrometry |
Analytical Characterization
The structure and isotopic labeling of this compound are confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak at m/z 210, which is 4 mass units higher than that of unlabeled ibuprofen (m/z 206).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and the positions of the deuterium labels. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl group of the propionic acid moiety will be absent or significantly reduced, and the signal for the methine proton will be a singlet instead of a quartet.
Conclusion
The synthetic route and experimental protocols detailed in this guide provide a reliable method for the preparation of high-purity this compound. The successful synthesis and thorough characterization of this isotopically labeled compound are essential for its application as an internal standard in demanding bioanalytical studies, ensuring accurate and reproducible quantification of ibuprofen in various biological matrices.
References
An In-Depth Technical Guide to the Safe Handling of Ibuprofen-d4
This guide provides comprehensive safety data and handling precautions for Ibuprofen-d4, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets (SDS) and best practices for handling deuterated compounds.
Hazard Identification and Classification
This compound is the deuterated form of Ibuprofen (B1674241). While specific toxicity data for the deuterated compound is limited, the safety profile is generally extrapolated from the parent compound, Ibuprofen. It is considered hazardous and requires careful handling.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₃H₁₄D₄O₂ |
| Molecular Weight | 210.31 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 75 - 78 °C (167 - 172.4 °F) |
| Boiling Point | 157 °C (314.6 °F) at 4 mmHg |
| Water Solubility | 21 mg/L |
| Log P (octanol/water) | 3.97 |
Toxicological Information
Toxicological data for this compound is primarily based on the non-deuterated form, Ibuprofen.
| Toxicity Metric | Value | Species |
| LD50 Oral | 636 mg/kg | Rat |
| Routes of Exposure | Inhalation, ingestion, skin, and eyes. | |
| Acute Effects | Eyes: Causes serious eye irritation. Skin: May be harmful if absorbed through the skin and may cause skin irritation. Inhalation: May be harmful if inhaled and may cause respiratory tract irritation. Ingestion: Harmful if swallowed. | |
| Chronic Effects | Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH. Mutagenic/Teratogenic Effects: No data available. |
Ingestions of more than 400 mg/kg of ibuprofen are associated with severe symptoms such as seizures, apnea, hypotension, and metabolic acidosis.
Handling and Storage Precautions
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a laboratory fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store at room temperature unless otherwise specified by the manufacturer. Some sources recommend refrigeration for long-term storage.
-
Protect from light by storing in amber vials or in the dark.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Workflows
Specific experimental protocols for the safety assessment of this compound are not publicly available. Safety assessments are typically conducted by the manufacturer and are based on data from the parent compound. The primary use of this compound in research is as an internal standard for quantitative analysis.
The following section outlines a general experimental workflow for the safe handling of deuterated compounds like this compound in a research setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
First Aid and Emergency Procedures
In case of exposure or accident, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains. |
Fire-Fighting Measures
| Property | Details |
| Flammability | Not flammable or combustible. |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂). |
| Special Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wear impervious clothing to protect the body. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if a risk assessment indicates it is necessary. |
By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks to themselves and the integrity of their experiments. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
References
Foundational Principles of Using Ibuprofen-d4 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of Ibuprofen-d4 in a research setting. This compound, a deuterated analog of ibuprofen (B1674241), serves as an indispensable tool in modern analytical research, particularly in the fields of pharmacokinetics, drug metabolism, and clinical bioanalysis. Its use as an internal standard in mass spectrometry-based assays ensures the accuracy, precision, and reliability of quantitative data.
Core Principles of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative mass spectrometry. The fundamental principle behind their use lies in their chemical and physical similarity to the analyte of interest (ibuprofen). By replacing four hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time.[1][2]
During sample preparation and analysis, any loss of analyte due to extraction inefficiency, matrix effects (ion suppression or enhancement), or instrument variability will be mirrored by a proportional loss of the SIL-IS.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1]
Physicochemical and Mass Spectrometric Properties
This compound is structurally identical to ibuprofen, with the exception of four deuterium atoms, typically on the benzene (B151609) ring or the isobutyl side chain.[4][5] This mass difference is the key to its utility in mass spectrometry.
Table 1: Physicochemical Properties of Ibuprofen and this compound
| Property | Ibuprofen | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₄D₄O₂ | [4] |
| Molecular Weight | ~206.28 g/mol | ~210.31 g/mol | [4] |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid | a-methyl-4-(2-methylpropyl)-Benzene-2,3,5,6-d4-acetic acid | [4] |
Table 2: Mass Spectrometry Parameters for Ibuprofen and this compound (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Ibuprofen | 205.1 | 161.1 | [6][7] |
| This compound | 209.1 (projected) | 165.1 (projected) | [7] |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. The values presented are projected based on the addition of four deuterium atoms.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of ibuprofen in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to act as the internal standard.
-
Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The goal of the chromatographic separation is to resolve ibuprofen and this compound from other endogenous plasma components to minimize matrix effects.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient from 30% to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Gradient from 90% to 30% B
-
3.1-4.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Ibuprofen: 205.1 → 161.1
-
This compound: 209.1 → 165.1
-
-
Gas Temperatures: Optimized for the specific instrument, typically around 300-400°C.
-
Ion Spray Voltage: Approximately -4500 V.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both ibuprofen and this compound.
-
Ratio Calculation: Calculate the peak area ratio of ibuprofen to this compound for each sample.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of ibuprofen and a constant concentration of this compound. Plot the peak area ratio against the concentration of ibuprofen to generate a calibration curve.
-
Quantification: Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Applications
This compound is crucial for accurate pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[8][9][10]
Table 3: Typical Pharmacokinetic Parameters of Oral Ibuprofen in Healthy Adults
| Parameter | Value | Unit | Reference(s) |
| Tmax (Time to Peak Concentration) | 1.5 - 2.0 | hours | [11] |
| Cmax (Peak Plasma Concentration) | 20 - 30 (for a 200-400 mg dose) | µg/mL | [11][12] |
| t½ (Elimination Half-life) | 1.8 - 2.0 | hours | [11] |
| Bioavailability | 80 - 100% | % | [11] |
| Protein Binding | >98% | % | [1] |
Due to the isotopic labeling, the pharmacokinetic properties of this compound are considered virtually identical to those of unlabeled ibuprofen, making it an ideal internal standard for such studies.
Visualizing Workflows and Pathways
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of ibuprofen utilizing this compound as an internal standard.
Metabolic Pathway of Ibuprofen
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8.[1][2] The major metabolic pathways involve hydroxylation and subsequent oxidation to carboxylic acid derivatives.[1] this compound follows the same metabolic pathways.
Conclusion
This compound is a powerful and essential tool for researchers in drug development and analytical sciences. Its use as an internal standard in LC-MS/MS methodologies provides a robust solution to the challenges of quantitative analysis in complex biological matrices. By understanding the foundational principles of its application, researchers can ensure the generation of high-quality, reliable data crucial for advancing scientific knowledge and regulatory submissions.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. R-Ibuprofen-D4 - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Ibuprofen in Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its therapeutic effects are primarily mediated through the non-selective, reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[3][4] Accurate quantification of ibuprofen in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity, selectivity, and speed.
This document provides detailed application notes and protocols for the analysis of ibuprofen in plasma using LC-MS/MS with a stable isotope-labeled internal standard. While the topic specifies ibuprofen-d4, the vast majority of published and validated methods utilize ibuprofen-d3 as the internal standard. Therefore, the following protocols are based on the use of ibuprofen-d3, which is chemically analogous and serves the same purpose of correcting for matrix effects and variability in sample processing and instrument response.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Ibuprofen exerts its pharmacological effects by intercepting the arachidonic acid pathway. By inhibiting COX-1 and COX-2, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) that mediate pain, inflammation, and fever.
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis of ibuprofen in plasma.
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Ibuprofen and Ibuprofen-d3 standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare stock solutions of ibuprofen and ibuprofen-d3 in methanol.
-
Prepare spiking solutions for calibration standards and quality controls (QCs) by serially diluting the ibuprofen stock solution.
-
Prepare an internal standard (IS) working solution of ibuprofen-d3.
-
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the ibuprofen-d3 internal standard working solution.
-
Add 180 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation, reducing matrix effects.
Materials:
-
Human plasma
-
Ibuprofen and Ibuprofen-d3 standards
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Formic acid
-
Nitrogen evaporator
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Working Solutions: As described in Protocol 1.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 0.1% formic acid.
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:methyl tert-butyl ether 7:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 20,800 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and can be automated for high-throughput applications.
Materials:
-
Human plasma
-
Ibuprofen and Ibuprofen-d3 standards
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Phosphoric acid
-
SPE manifold
Procedure:
-
Preparation of Working Solutions: As described in Protocol 1.
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid containing the ibuprofen-d3 internal standard.
-
-
SPE Procedure:
-
Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 100 µL of 80:20:0.1 (v/v/v) water-acetonitrile-formic acid.
-
Elute the analytes with 50 µL of 20:80:0.1 (v/v/v) water-acetonitrile-formic acid.
-
Dilute the eluate with 150 µL of 60:40:0.1 water-acetonitrile-formic acid for injection.
-
LC-MS/MS Analysis Workflow
The general workflow for the analysis of ibuprofen in plasma is depicted below.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of ibuprofen in plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.05% acetic acid and 5 mM ammonium acetateB: Methanol |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Ibuprofen: m/z 205.0 → 161.1Ibuprofen-d3: m/z 208.0 → 164.0 |
| Collision Energy | Optimized for the specific instrument. |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 36 µg/mL or 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | Intra- and Inter-day < 15% (typically < 5%) |
| Accuracy (%) | 85 - 115% (typically 88.2 - 103.7%) |
| Recovery (%) | 78.4 - 80.9% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL or 10 ng/mL |
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantification of ibuprofen in plasma. The use of a deuterated internal standard, such as ibuprofen-d3, is essential for achieving the high accuracy and precision required for clinical and research applications. The choice of sample preparation technique will depend on the specific requirements of the study, balancing the need for sample cleanliness with throughput considerations. These protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug analysis.
References
Application Notes and Protocols for the Use of Ibuprofen-d4 in Pharmacokinetic Studies of NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is fundamental to pharmacokinetic (PK) studies. These studies inform dosing regimens, assess bioequivalence, and are a critical component of regulatory submissions. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Ibuprofen-d4, a deuterated analog of ibuprofen (B1674241), serves as an excellent internal standard for the bioanalysis of ibuprofen and other structurally related NSAIDs. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly reliable and reproducible data.[2]
This document provides detailed application notes and protocols for the utilization of this compound in the pharmacokinetic analysis of NSAIDs.
Advantages of Using this compound as an Internal Standard
The use of a deuterated internal standard like this compound offers several key advantages over non-deuterated (analog) internal standards:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to ibuprofen, meaning it elutes at the same time. This is crucial for compensating for matrix effects, which can suppress or enhance the analyte signal.[3]
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, ensuring the accuracy of the final concentration measurement.[4]
-
Reduced Inter-sample Variability: By correcting for variations in sample handling, injection volume, and instrument response, this compound significantly improves the precision of the analytical method.
-
Increased Accuracy and Reliability: The overall result is a more accurate and reliable quantification of the NSAID, which is critical for making informed decisions in drug development.[2]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Ibuprofen Analysis using Ibuprofen-d3 Internal Standard
| Parameter | Result |
| Linearity Range | 0.05 - 36 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Mean Recovery | 78.4% - 80.9% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 5% |
| Accuracy | 88.2% - 103.67% |
Table 2: Illustrative Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
This table provides an illustrative comparison based on generally accepted performance improvements when using a SIL-IS.
| Parameter | Deuterated IS (e.g., this compound) | Non-Deuterated (Analog) IS |
| Precision (%CV) | ||
| Intra-assay | < 5% | 5-15% |
| Inter-assay | < 5% | 10-20% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect | Minimal to None | Potential for Significant Signal Suppression or Enhancement |
| Reliability of PK Data | High | Moderate to High (dependent on analog choice and validation) |
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study involving the oral administration of an NSAID would follow this general workflow:
Caption: Workflow of a typical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification of Ibuprofen in Human Plasma
This protocol describes a validated method for the quantification of ibuprofen in human plasma using Ibuprofen-d3 as the internal standard.
2.1. Materials and Reagents
-
Ibuprofen reference standard
-
Ibuprofen-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
2.2. Stock and Working Solutions
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.
-
Ibuprofen-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibuprofen-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the ibuprofen stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ibuprofen-d3 stock solution in methanol.
2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the Ibuprofen-d3 working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | Optimized for separation of ibuprofen and internal standard |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Ibuprofen: m/z 205.0 → 161.1Ibuprofen-d3: m/z 208.0 → 164.0 |
2.5. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentrations of the QC and unknown samples are determined from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
Ibuprofen Metabolism
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, to inactive metabolites that are excreted in the urine. The major metabolic pathways are hydroxylation and carboxylation.
Caption: Simplified metabolic pathway of ibuprofen.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of ibuprofen and other NSAIDs in pharmacokinetic studies. The detailed protocols and validation data presented in these application notes demonstrate the superiority of using a stable isotope-labeled internal standard for generating high-quality bioanalytical data, which is essential for the successful development and regulatory approval of pharmaceutical products.
References
Application Notes: Quantitative Analysis of Ibuprofen in Human Urine using Ibuprofen-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. The quantitative determination of ibuprofen and its metabolites in urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen-d4, is the gold standard for quantitative analysis by mass spectrometry.[1] It ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction and quantification of ibuprofen in human urine using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The methodology is intended to be a robust and reliable tool for researchers in clinical and pharmaceutical analysis.
Experimental Protocols
Reagents and Materials
-
Ibuprofen and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Sample Preparation: Solid Phase Extraction (SPE)
-
Urine Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Spiking: To 1 mL of the supernatant, add the this compound internal standard solution to a final concentration of 100 ng/mL.
-
Acidification: Acidify the sample by adding 100 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ibuprofen Transition | m/z 205.1 → 161.1 |
| This compound Transition | m/z 209.1 → 165.1 (Proposed) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.0 kV |
Note: The mass transition for this compound is proposed based on the known transition of Ibuprofen and its deuterated analog, Ibuprofen-d3 (m/z 208.0 → 164.0).[2] The exact masses may vary slightly depending on the instrument and should be optimized during method development.
Data Presentation
Calibration Curve
A calibration curve should be prepared in drug-free urine with concentrations ranging from 10 to 5000 ng/mL. The linearity of the method should be assessed by plotting the peak area ratio of ibuprofen to this compound against the nominal concentration.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.025 |
| 50 | 0.128 |
| 100 | 0.255 |
| 500 | 1.275 |
| 1000 | 2.560 |
| 2500 | 6.400 |
| 5000 | 12.850 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.
Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data
| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | CV (%) | Accuracy (%) |
| Intra-day | |||
| 30 (Low QC) | 29.5 ± 1.5 | 5.1 | 98.3 |
| 300 (Mid QC) | 305.1 ± 12.2 | 4.0 | 101.7 |
| 3000 (High QC) | 2985.0 ± 104.5 | 3.5 | 99.5 |
| Inter-day | |||
| 30 (Low QC) | 31.2 ± 2.2 | 7.1 | 104.0 |
| 300 (Mid QC) | 294.6 ± 14.7 | 5.0 | 98.2 |
| 3000 (High QC) | 3090.0 ± 139.1 | 4.5 | 103.0 |
Recovery
The extraction recovery of ibuprofen should be determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three different concentrations.
Table 3: Representative Extraction Recovery Data
| Concentration (ng/mL) | Mean Recovery (%) |
| 30 | 92.5 |
| 300 | 95.1 |
| 3000 | 94.3 |
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the quantitative analysis of ibuprofen in urine.
References
Application Notes & Protocols: Chiral Analysis of Ibuprofen Enantiomers using Ibuprofen-d4 as an Internal Standard
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is responsible for the majority of the desired pharmacological activity. Regulatory bodies often require the individual quantification of each enantiomer to fully understand the pharmacokinetic and pharmacodynamic profile of the drug. This document provides a detailed analytical method for the simultaneous determination of (S)- and (R)-ibuprofen in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ibuprofen-d4 as a stable isotope-labeled internal standard.
Analytical Method Overview
This method employs a chiral stationary phase to achieve chromatographic separation of the ibuprofen enantiomers, followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound is used as an internal standard to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.
Logical Workflow of the Analytical Method
Caption: Overall workflow for the chiral analysis of ibuprofen enantiomers.
Experimental Protocols
Materials and Reagents
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen reference standards
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-ibuprofen, (R)-ibuprofen, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (S)- and (R)-ibuprofen stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 20 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1% formic acid in water to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation Workflow
Caption: Step-by-step diagram of the sample preparation protocol.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[1][2][3] |
| Mobile Phase | 85:15 (v/v) Methanol:Water with 0.008% Formic Acid[1][2] |
| Flow Rate | 0.4 mL/min[1][2] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][3][4] |
| Ion Spray Voltage | -4500 V |
| Temperature | 450°C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Ibuprofen | 205.1 | 160.9[1][3][4] |
| (R)-Ibuprofen | 205.1 | 160.9[1][3][4] |
| This compound | 209.1 (proposed) | 165.1 (proposed) |
Note: The MRM transition for this compound is proposed based on the addition of 4 daltons to the precursor and product ions of ibuprofen, consistent with the fragmentation pattern where the deuterium (B1214612) atoms are not lost. The transition for the readily available Ibuprofen-d3 is m/z 208.1 > 163.9.[1][4]
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference.
-
Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analytes in the biological matrix under various storage conditions should be assessed.
Data Presentation
Table 2: Representative Method Validation Summary
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen |
| Linearity Range | 0.1 - 80 µg/mL | 0.1 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Extraction Recovery | > 85% | > 85% |
Note: The values in this table are representative and should be established for each specific laboratory and application.
Conclusion
This application note provides a detailed and robust method for the chiral separation and quantification of ibuprofen enantiomers in biological matrices using LC-MS/MS with this compound as an internal standard. The method is sensitive, selective, and suitable for pharmacokinetic and other drug development studies. Adherence to the described protocols and proper method validation will ensure high-quality and reliable data.
References
- 1. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ibuprofen enantiomers in human plasma by HPLC-MS/MS: validation and application in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
Application Notes and Protocols for NMR Spectroscopy of Ibuprofen-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ibuprofen-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) for the precise determination of ibuprofen (B1674241) and its metabolites, and as a tracer in metabolic studies.
Application 1: Quantitative NMR (qNMR) Analysis of Ibuprofen using this compound as an Internal Standard
This compound is an ideal internal standard for the quantitative analysis of ibuprofen and its metabolites by ¹H-NMR.[1] The deuterium (B1214612) labeling at non-exchangeable positions on the isobutyl group ensures that the physicochemical properties are nearly identical to the unlabeled analyte, while providing a distinct NMR signal that does not overlap with the analyte signals. This allows for accurate and precise quantification.[1]
Key Advantages of this compound as a qNMR Internal Standard:
-
Signal Separation: The deuterium substitution shifts the proton signals of the isobutyl group, preventing overlap with the corresponding signals of unlabeled ibuprofen.
-
Chemical Equivalence: As a stable isotope-labeled version of the analyte, it behaves identically during sample preparation and analysis, minimizing experimental errors.
-
Inertness: It does not react with the analyte or the solvent.
Experimental Protocol: qNMR for Purity Assessment of Ibuprofen
This protocol outlines the steps for determining the purity of an ibuprofen sample using this compound as an internal standard.
1. Materials and Reagents:
-
Ibuprofen sample of unknown purity
-
This compound (high purity, >98%)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the ibuprofen sample and 20 mg of this compound into a clean, dry vial. The molar ratio of analyte to internal standard should ideally be close to 1:1.[2]
-
Record the exact weights.
-
Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the homogeneous solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer to achieve optimal resolution and line shape.
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30) is typically sufficient.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both ibuprofen and this compound. A delay of 30 seconds is generally recommended for accurate quantification.[3]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.[3]
-
Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the FID to decay completely, preventing truncation artifacts.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both ibuprofen and this compound. For ibuprofen, the aromatic protons or the methyl doublet are suitable choices. For this compound, the remaining protons on the isobutyl group or the aromatic protons can be used.
-
Calculate the purity of the ibuprofen sample using the following formula:[5]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons contributing to the signal
-
M: Molar mass
-
W: Weight
-
Purity: Purity of the internal standard
-
analyte: Ibuprofen
-
IS: this compound
-
Quantitative Data Summary
The following table provides a hypothetical but realistic example of qNMR data for the purity determination of an ibuprofen sample.
| Parameter | Ibuprofen (Analyte) | This compound (Internal Standard) |
| Weight (mg) | 20.15 | 20.05 |
| Molar Mass ( g/mol ) | 206.29 | 210.31 |
| Purity (%) | Unknown | 99.5 |
| ¹H-NMR Signal | Aromatic Protons (δ 7.1-7.2 ppm) | Aromatic Protons (δ 7.1-7.2 ppm) |
| Number of Protons (N) | 4 | 4 |
| Integral (I) | 1.00 | 0.98 |
Calculation:
Purity_ibuprofen (%) = (1.00 / 4) * (4 / 0.98) * (206.29 / 20.15) * (20.05 / 210.31) * 99.5 = 98.7%
Experimental Workflow for qNMR Analysis
Application 2: Metabolic Studies of Ibuprofen using this compound as a Tracer
Deuterium-labeled ibuprofen is a valuable tool for tracing the metabolic fate of the drug in biological systems using NMR spectroscopy.[1] By administering this compound, researchers can distinguish the exogenous drug and its metabolites from endogenous molecules in complex biological matrices like urine or plasma.[6]
Protocol for ¹H-NMR Based Metabolite Profiling in Urine
This protocol describes the analysis of urinary metabolites of ibuprofen following oral administration of this compound.
1. Study Design and Sample Collection:
-
Administer a single oral dose of this compound to the study subjects.
-
Collect urine samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-administration.
-
Store urine samples at -80°C until analysis.
2. Sample Preparation for NMR Analysis:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 500 µL of urine supernatant, add 250 µL of a buffer solution (e.g., phosphate (B84403) buffer in D2O, pH 7.4) containing a chemical shift reference (e.g., TSP or DSS).
-
Vortex the mixture and transfer to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometer (≥600 MHz) is recommended for resolving complex metabolite signals.
-
Pulse Program: A 1D ¹H-NMR experiment with water suppression (e.g., NOESYPR1D) is typically used.
-
Key Parameters:
-
Water Suppression: Implement a suitable water suppression technique to attenuate the strong water signal.
-
Acquisition Time (aq): Use a long acquisition time for high resolution.
-
Number of Scans (ns): A higher number of scans (e.g., 128 or 256) is usually required to detect low-concentration metabolites.
-
4. Data Processing and Analysis:
-
Process the NMR spectra as described in the qNMR protocol.
-
Identify the signals corresponding to this compound and its metabolites by comparing the spectra of post-dose samples with the pre-dose (control) spectrum. The characteristic signals of ibuprofen metabolites, such as hydroxy-ibuprofen and carboxy-ibuprofen, can be identified based on their known chemical shifts.[6][7]
-
The deuterium labeling in this compound will result in altered splitting patterns or the absence of signals at the labeled positions, aiding in the confirmation of metabolite structures.
Ibuprofen Metabolism Signaling Pathway
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8.[8][9] The major metabolic pathways involve hydroxylation and subsequent oxidation to form carboxy-ibuprofen.[8][9]
Quantitative Data from a Hypothetical Metabolic Study
The following table illustrates the type of quantitative data that can be obtained from an NMR-based metabolic study using this compound. The concentrations are relative to the initial dose.
| Time Point (hours) | This compound (% of initial dose) | Hydroxy-Ibuprofen-d4 (% of initial dose) | Carboxy-Ibuprofen-d4 (% of initial dose) |
| 2 | 75 | 15 | 5 |
| 4 | 40 | 30 | 15 |
| 8 | 10 | 25 | 40 |
| 12 | < 5 | 10 | 50 |
| 24 | Not Detected | < 5 | 30 |
Experimental Workflow for NMR-Based Metabolic Profiling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Metabolic Profiling and Population Screening of Analgesic Usage in NMR-Spectroscopy-based Large-scale Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. SMPDB [smpdb.ca]
Troubleshooting & Optimization
Technical Support Center: Ibuprofen-d4 LC-MS Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Ibuprofen-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Ibuprofen (B1674241) and its deuterated internal standard (Ibuprofen-d3 or this compound)?
A1: For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. Ibuprofen is typically analyzed in negative ion mode. The most commonly reported transitions are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ibuprofen | 205.1 | 161.1 | Negative ESI |
| Ibuprofen-d3 | 208.1 | 164.0 | Negative ESI |
| This compound | 209.2 | 165.1 | Negative ESI |
ESI: Electrospray Ionization
Q2: What are the common sample preparation techniques for analyzing Ibuprofen in biological matrices like plasma?
A2: The most common sample preparation techniques for Ibuprofen analysis in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1]
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS system.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT, which can help in minimizing matrix effects.[1] A common LLE solvent mixture is diethyl ether and dichloromethane (B109758) (70:30, v/v).[1]
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A deuterated internal standard is considered the gold standard for quantitative LC-MS analysis.[3] This is because its physicochemical properties are nearly identical to the analyte (Ibuprofen). This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound improves the accuracy and precision of the method.
Troubleshooting Guide
Chromatography Issues
Q4: I am observing poor peak shape (tailing or fronting) for my Ibuprofen and this compound peaks. What could be the cause and how can I fix it?
A4: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Ibuprofen is an acidic compound and can interact with residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Ibuprofen (~4.4). A pH of around 2.5-3.0 will ensure Ibuprofen is in its neutral form, minimizing interactions with the stationary phase. Using an end-capped column can also significantly reduce these secondary interactions.
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure the sample solvent is as weak as or weaker than the initial mobile phase composition.
-
-
Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use shorter tubing with a smaller internal diameter and ensure all connections are made with zero-dead-volume fittings.
-
Q5: My Ibuprofen and this compound peaks are not separating completely. What should I do?
A5: While complete baseline separation is not always necessary for MS detection due to the specificity of MRM, co-elution is important to compensate for matrix effects. However, if you are aiming for chromatographic separation (e.g., for chiral analysis), consider the following:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can alter the retention and selectivity.
-
Column Chemistry: Using a column with a different stationary phase (e.g., a phenyl column instead of a C18) can provide different selectivity.
-
Gradient Elution: If using isocratic elution, switching to a gradient can improve separation.
Mass Spectrometry Issues
Q6: I am experiencing low sensitivity for this compound. How can I improve it?
A6: Low sensitivity can be a significant hurdle. Here are some steps to enhance the signal:
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters are optimized for Ibuprofen. This includes the capillary voltage, cone voltage, source temperature, and collision energy. Ibuprofen ionizes well in negative electrospray ionization (ESI) mode.
-
Sample Preparation: A cleaner sample often leads to better ionization and reduced ion suppression. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE) to remove more matrix components.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or 0.05% acetic acid) or a buffer (e.g., 5 mM ammonium (B1175870) acetate) to the mobile phase can improve ionization efficiency.
-
Derivatization: For a significant sensitivity boost, especially for chiral analysis, derivatization of the carboxylic acid group of Ibuprofen can be employed.
Q7: I suspect matrix effects are impacting my results. How can I identify and mitigate them?
A7: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.
-
Identification: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution.
-
Mitigation:
-
Use of a Co-eluting SIL-IS: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (like this compound) that co-elutes with the analyte. Any ion suppression or enhancement will affect both the analyte and the internal standard equally, leading to an accurate ratio.
-
Improved Sample Cleanup: As mentioned earlier, more rigorous sample preparation techniques like LLE or SPE can reduce the amount of interfering matrix components.
-
Chromatographic Separation: Modifying the chromatography to separate the analyte from the majority of the matrix components can also be effective.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Monitored Transitions | Ibuprofen: m/z 205.1 → 161.1; this compound: m/z 209.2 → 165.1 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 300 °C |
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS method development.
Caption: A diagram illustrating two common sample preparation workflows for this compound analysis in plasma.
References
Technical Support Center: Optimizing Ibuprofen-d4 for Bioanalytical Assays
Welcome to the technical support center for the optimization of Ibuprofen-d4 as an internal standard in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges and best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) version of Ibuprofen (B1674241), where four hydrogen atoms have been replaced with deuterium. It is the preferred internal standard (IS) for the quantification of Ibuprofen in biological matrices like plasma, saliva, or synovial fluid.[1][2][3] Because its chemical and physical properties are nearly identical to the analyte (Ibuprofen), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows it to accurately correct for variability introduced during sample preparation, injection, and analysis, leading to improved precision and accuracy.[1]
Q2: What is the ideal concentration for this compound in my assay?
There is no single universal concentration for this compound; it must be optimized for each specific assay. A widely accepted starting point is to use a concentration that yields a signal response approximately one-third to one-half of the response of the analyte at the Upper Limit of Quantification (ULOQ). The key is to ensure the IS response is stable, reproducible, and high enough to be measured precisely without saturating the detector or interfering with the analyte quantification.
Q3: When should I add the this compound internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. It should be added to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, in a consistent and precise volume. Adding the IS at the beginning ensures it can account for analyte loss or variability during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Q4: Can I use a different internal standard, like a structural analog?
While a stable isotope-labeled internal standard like this compound is highly recommended, a structural analog (e.g., Fenoprofen or Flurbiprofen) can be used if a SIL-IS is unavailable. However, analogs may have different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for matrix effects and other sources of variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during method development and validation.
Issue 1: High Variability in Internal Standard (IS) Response
Symptoms: The peak area of this compound is inconsistent across an analytical run, leading to poor precision in your results.
Possible Causes & Solutions:
-
Inconsistent Pipetting: Ensure the pipette used to add the IS is properly calibrated and that the technique is consistent for all samples.
-
Sample Preparation Issues: Analyte loss during extraction or reconstitution can affect the IS as well. Review your sample cleanup procedure for consistency.
-
Matrix Effects: Significant and variable ion suppression or enhancement in different samples can impact the IS response.
-
IS Stability: Verify the stability of the this compound in the stock and working solutions under the storage and handling conditions used.
Issue 2: Non-Linear Calibration Curve
Symptoms: The calibration curve for Ibuprofen does not follow a linear regression model, particularly at the low or high ends of the concentration range.
Possible Causes & Solutions:
-
Inappropriate IS Concentration: If the IS concentration is too low, it may be susceptible to cross-signal contributions from the analyte, leading to non-linearity. Conversely, if it's too high, it could cause detector saturation.
-
Cross-Interference: The Ibuprofen analyte signal may be interfering with the this compound signal, or vice-versa. This is especially a concern if the purity of the IS is low or if there is isotopic contribution from the analyte.
-
Detector Saturation: At high concentrations, either the analyte or the IS (or both) may be saturating the mass spectrometer detector. Dilute the samples or adjust the IS concentration.
Issue 3: Interference at the Retention Time of the Analyte or IS
Symptoms: In blank or zero samples (matrix with IS only), a significant peak is observed at the retention time of Ibuprofen. Or, in blank matrix, a peak appears at the retention time of this compound.
Possible Causes & Solutions:
-
Matrix Interference: An endogenous component of the biological matrix is co-eluting and has the same mass transition as the analyte or IS. Improve chromatographic separation or optimize the sample cleanup procedure.
-
Cross-Talk/Contamination: The analyte is contributing to the IS signal, or the IS is contributing to the analyte signal. This is a critical validation parameter that must be checked. According to ICH M10 guidelines, the interference should meet specific acceptance criteria.
Data & Acceptance Criteria
The following tables summarize key quantitative parameters for assay validation.
Table 1: ICH M10 Acceptance Criteria for Internal Standard Interference
| Interference Type | Description | Acceptance Limit |
| IS Contribution to Analyte | In a zero sample (matrix + IS), the peak response at the mass transition of the analyte should be minimal. | ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) |
| Analyte Contribution to IS | In a sample at the ULOQ (matrix + analyte), the peak response at the mass transition of the IS should be minimal. | ≤ 5% of the mean response of the IS in blank samples with IS |
| Matrix Interference | In blank matrix from multiple sources, the response at the mass transition of the IS should be minimal. | ≤ 5% of the IS response in the LLOQ sample |
Table 2: Example LC-MS/MS Parameters for Ibuprofen Analysis
| Parameter | Example Condition |
| Column | C18 (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Acetic Acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Ibuprofen) | m/z 205.0 → 161.1 |
| MRM Transition (this compound) | m/z 208.0 → 164.0 (for Ibuprofen-d3, adjust for d4) |
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal this compound Concentration
Objective: To find a concentration of this compound that provides a consistent and appropriate response across the entire calibration range of the Ibuprofen assay.
Methodology:
-
Prepare Analyte Solutions: Prepare Ibuprofen solutions at concentrations corresponding to your Lower Limit of Quantification (LLOQ), a mid-range QC, and your Upper Limit of Quantification (ULOQ).
-
Prepare IS Working Solutions: Prepare several different concentrations of this compound (e.g., 25 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL). The appropriate range will depend on the sensitivity of your instrument.
-
Sample Preparation: For each IS concentration, process three sets of samples:
-
Blank matrix + IS working solution.
-
Blank matrix + LLOQ analyte solution + IS working solution.
-
Blank matrix + ULOQ analyte solution + IS working solution.
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Evaluation:
-
Check the absolute response (peak area) of the this compound in all samples. It should be sufficiently high for good peak integration but not cause detector saturation.
-
Calculate the ratio of the IS response in the ULOQ sample to the IS response in the LLOQ sample. A consistent response is ideal.
-
The goal is to find an IS concentration where the response is stable and ideally falls within the recommended range (response is 1/3 to 1/2 of the ULOQ analyte response).
-
Caption: Workflow for selecting the optimal internal standard concentration.
Protocol 2: Assessing Matrix Effects
Objective: To ensure that components of the biological matrix do not affect the ionization of Ibuprofen or this compound, thus impacting quantification.
Methodology:
-
Source Matrix: Obtain the blank biological matrix (e.g., plasma) from at least six different sources (individuals).
-
Prepare Sample Sets: For each of the six matrix sources, prepare two sets of samples in triplicate:
-
Set 1 (Neat Solution): Analyte (at low and high QC concentrations) and IS spiked into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract the blank matrix first, then spike the analyte (at low and high QC concentrations) and IS into the final, extracted supernatant before injection.
-
-
LC-MS/MS Analysis: Analyze all samples.
-
Calculation: The matrix factor (MF) is calculated for each lot by comparing the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1).
-
MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)
-
-
Evaluation: The coefficient of variation (%CV) of the matrix factors calculated from the different sources should not be greater than 15%.
Caption: A decision tree for troubleshooting common internal standard issues.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Ibuprofen-d4
Welcome to the technical support center for bioanalytical method development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Ibuprofen-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in bioanalysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy and reproducibility of the quantitative results.[3]
Q2: Why is this compound used as an internal standard for Ibuprofen analysis?
This compound is a stable isotope-labeled version of Ibuprofen. SIL-IS are considered the gold standard for quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: They behave nearly identically to the analyte during sample extraction, chromatography, and ionization.
-
Co-elution: A well-chosen SIL-IS co-elutes with the analyte, meaning it experiences the same degree of matrix effect at the same time.
-
Compensation: By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement that affects both molecules is effectively canceled out, leading to more accurate and precise quantification.
Q3: Can this compound perfectly compensate for all matrix effects?
While highly effective, a SIL-IS may not guarantee perfect compensation, especially when severe matrix effects are present. Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to differential ion suppression. Furthermore, the purity of the SIL-IS is critical; any unlabeled Ibuprofen impurity can lead to artificially high concentration measurements.
Q4: What are the regulatory expectations for evaluating matrix effects?
Regulatory bodies like the FDA and EMA require that matrix effects be thoroughly investigated during bioanalytical method validation.[4][5][6] This involves:
-
Multiple Matrix Lots: Evaluating the matrix effect using at least six different lots of the biological matrix (e.g., plasma) from individual donors.[2][5][7]
-
QC Levels: Testing at a minimum of low and high quality control (QC) concentrations.[2][7]
-
Acceptance Criteria: The precision, expressed as the coefficient of variation (%CV), of the internal standard-normalized matrix factor across the different lots should not exceed 15%.[8] The accuracy for each lot should also be within ±15% of the nominal concentration.[2]
Troubleshooting Guide
Issue 1: My Ibuprofen signal is suppressed or enhanced, and I suspect a matrix effect.
-
How to Confirm: The standard method to quantitatively assess matrix effects is the post-extraction addition experiment .[1][9] This experiment allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
-
Logical Workflow for Matrix Effect Assessment
Issue 2: My results are not reproducible across different lots of plasma.
This indicates inter-subject variability in the matrix composition, which is a common challenge. [1]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: The initial sample preparation method (e.g., protein precipitation) may be insufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids (B1166683) and other endogenous components. [1][10]
-
Optimize Chromatography: Modify the LC gradient, change the column, or adjust the mobile phase to achieve better separation between Ibuprofen and the co-eluting interferences. [1]
-
Verify IS Performance: Ensure that this compound is co-eluting with Ibuprofen. A slight shift in retention time can cause the IS to experience a different degree of ion suppression than the analyte.
-
Issue 3: The peak area of my this compound internal standard is highly variable.
Inconsistent IS response suggests that the matrix effect is variable between samples and the IS is not fully compensating for it. [1]
-
Troubleshooting Steps:
-
Check for Sample Preparation Inconsistencies: Ensure that the sample preparation procedure is performed uniformly for all samples, including standards, QCs, and unknowns. [11]
-
Investigate Matrix Effects on the IS: Use the post-extraction addition experiment to evaluate the matrix factor for this compound specifically.
-
Assess IS Stability: Verify the stability of this compound in the biological matrix under the conditions used for sample storage and processing. [11]Deuterium labels can sometimes be susceptible to back-exchange. [11]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is designed to quantify the absolute matrix effect on Ibuprofen and the relative effect after normalization with this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ibuprofen and this compound into the reconstitution solvent at two concentrations (e.g., Low QC and High QC levels). (n=6 replicates).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike Ibuprofen and this compound into the extracted matrix at the same final concentrations as Set A. (n=1 for each lot).
-
Set C (Extracted Matrix): Extract the same six lots of blank matrix without spiking the analyte or IS to assess potential interferences.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Ibuprofen) / (MF of this compound)
-
Precision (%CV): Calculate the %CV of the IS-Normalized MF across the six or more lots of matrix. This value should be ≤15%.
-
-
Principle of IS Compensation
Figure 2. How a SIL-IS compensates for ion suppression.
Data Presentation
Table 1: Example Data for Matrix Effect Evaluation of Ibuprofen
This table summarizes hypothetical results from a post-extraction addition experiment as described in Protocol 1.
| Matrix Lot | Analyte Peak Area (Set B, LQC) | IS Peak Area (Set B, LQC) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,500 | 255,000 | 0.79 | 0.81 | 0.98 |
| 2 | 72,300 | 238,000 | 0.72 | 0.75 | 0.96 |
| 3 | 81,000 | 261,000 | 0.81 | 0.83 | 0.98 |
| 4 | 69,800 | 229,000 | 0.70 | 0.73 | 0.96 |
| 5 | 85,400 | 275,000 | 0.85 | 0.87 | 0.98 |
| 6 | 76,200 | 249,000 | 0.76 | 0.79 | 0.96 |
| Mean | 77,200 | 251,167 | 0.77 | 0.80 | 0.97 |
| %CV | 7.7% | 6.5% | 7.7% | 6.5% | 1.1% |
| Set A Mean Areas | 100,000 | 315,000 |
In this example, both Ibuprofen and this compound experience significant ion suppression (Mean MF < 0.8). However, the IS-Normalized MF is close to 1.0 with a very low %CV (1.1%), demonstrating that this compound effectively compensates for the lot-to-lot variability in the matrix effect.
Table 2: Example Recovery Data for Ibuprofen and this compound
| QC Level | Ibuprofen Recovery % (Mean ± %CV) | This compound Recovery % (Mean ± %CV) |
| Low (30 ng/mL) | 56.2 ± 5.8% | 58.1 ± 6.1% |
| Medium (350 ng/mL) | 58.9 ± 4.5% | 59.5 ± 4.9% |
| High (700 ng/mL) | 60.1 ± 3.9% | 60.5 ± 4.2% |
Data adapted from a study in miniature swine plasma. [12]Consistent and comparable recovery between the analyte and the internal standard across the calibration range is crucial for a robust method.
References
- 1. benchchem.com [benchchem.com]
- 2. capa.org.tw [capa.org.tw]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: ESI-MS Analysis of Ibuprofen with Ibuprofen-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ibuprofen-d4 as an internal standard in Electrospray Ionization-Mass Spectrometry (ESI-MS) applications.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the ESI-MS analysis of ibuprofen (B1674241) using this compound, with a focus on managing ion suppression.
Question: I am observing a significant loss of signal (ion suppression) for both Ibuprofen and this compound in my samples compared to my standards in a neat solution. What are the likely causes and how can I fix this?
Answer:
Significant signal loss for both the analyte and the internal standard is a classic sign of ion suppression, a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[1][2]
Potential Causes and Solutions:
-
Inadequate Sample Preparation: Biological matrices such as plasma and synovial fluid contain numerous components like phospholipids (B1166683), salts, and proteins that are known to cause ion suppression.[1][3] Simple sample preparation techniques like protein precipitation may not be sufficient to remove all interfering substances.[3]
-
Troubleshooting Steps:
-
Review your sample preparation method.
-
Consider more rigorous cleanup techniques. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide a cleaner extract and significantly reduce matrix effects. For plasma samples, a supported liquid extraction (SLE) has also been shown to be effective.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantitation (LOQ).
-
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with Ibuprofen and this compound, they will compete for ionization in the ESI source.
-
Troubleshooting Steps:
-
Optimize your chromatographic method. Adjusting the mobile phase composition, gradient profile, and flow rate can improve the separation of your analytes from interfering matrix components.
-
Consider a different stationary phase. A column with a different selectivity, such as a phenyl column, may provide better separation from phospholipids.
-
-
-
Mobile Phase Additives: Certain mobile phase additives, particularly non-volatile buffers, can contribute to ion suppression.
-
Troubleshooting Steps:
-
Use volatile mobile phase modifiers. Additives like formic acid, acetic acid, and ammonium (B1175870) formate (B1220265) are compatible with MS detection and can improve chromatographic peak shape and ionization efficiency. A mobile phase containing 0.005% formic acid has been used successfully for ibuprofen analysis.
-
-
Question: My Ibuprofen/Ibuprofen-d4 peak area ratio is inconsistent across replicates. What could be the problem?
Answer:
Inconsistent analyte to internal standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the this compound. While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression.
Potential Causes and Solutions:
-
Variable Matrix Effects: The composition of biological samples can vary between individuals or collection time points, leading to inconsistent levels of ion suppression.
-
Troubleshooting Steps:
-
Improve sample cleanup. A more robust sample preparation method that removes a wider range of matrix components will minimize variability.
-
Matrix-matched calibrators. Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
-
-
Carryover: Residual analyte or internal standard from a previous high-concentration sample injection can affect the subsequent analysis of a low-concentration sample.
-
Troubleshooting Steps:
-
Optimize the autosampler wash procedure. Use a strong solvent mixture to wash the injection needle and port between samples.
-
Inject blank samples after high-concentration samples to assess for carryover.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ion suppression in ESI-MS?
A1: Ion suppression in ESI-MS is primarily caused by competition for ionization in the ESI source. When multiple compounds co-elute, those with higher concentrations, greater surface activity, or higher proton affinity can preferentially ionize, reducing the ionization efficiency of the analyte of interest (e.g., Ibuprofen and this compound). This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the assay.
Q2: How can I quantitatively assess the matrix effect for my Ibuprofen assay?
A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An internal standard-normalized matrix factor is often used to account for variability.
The formula is: Internal Standard Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Spiked Matrix) / (Peak Area Ratio of Analyte/IS in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Q3: Are there specific endogenous molecules known to cause ion suppression for Ibuprofen analysis?
A3: Yes, phospholipids are a major class of endogenous molecules in biological matrices like plasma that are well-known to cause ion suppression, particularly in reversed-phase chromatography. Salts and proteins also contribute significantly to matrix effects.
Q4: What are the typical ESI-MS parameters for the analysis of Ibuprofen and this compound?
A4: Ibuprofen and its deuterated internal standard are typically analyzed in negative ion mode electrospray ionization. The selected reaction monitoring (SRM) transitions commonly used are:
-
Ibuprofen: m/z 205 → 161
-
Ibuprofen-d3/d4: m/z 208 → 164
Experimental Protocols
Below are examples of experimental protocols that have been successfully used for the analysis of Ibuprofen in biological matrices using this compound as an internal standard.
Table 1: Sample Preparation Methodologies
| Parameter | Method 1: Solid-Phase Extraction (SPE) for Plasma | Method 2: Liquid-Liquid Extraction (LLE) for Plasma | Method 3: Protein Precipitation for Plasma |
| Sample Volume | 100 µL | 10 µL | Not specified |
| Internal Standard | 250 ng/mL Ibuprofen-d3 in 2% phosphoric acid | 10 µg/mL Ibuprofen-d3 and 10 µg/mL Ketoprofen in 50% methanol | Ibuprofen-d3 |
| Pre-treatment | Dilute plasma with an equal volume of the internal standard solution. | Add 20 µL of each internal standard solution and 50 µL of 0.1% formic acid. | One-step protein precipitation. |
| Extraction/Cleanup | Load onto a conditioned SPE plate, wash with 80:20:0.1 water-acetonitrile-formic acid. | Extract with 1 mL of ethyl acetate:methyl-tert-butyl ether (7:3, v/v). | Not specified |
| Elution/Final Step | Elute with 50 µL of 20:80:0.1 water-acetonitrile-formic acid. Dilute with 150 µL of 60:40:0.1 water-acetonitrile-formic acid. | Evaporate the supernatant and reconstitute in 100 µL of 50% methanol. | Not specified |
Table 2: LC-MS/MS Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | Shimadzu Prominence 20AD HPLC | Not specified | Not specified |
| MS System | AB Sciex API 5000 | Not specified | Not specified |
| Column | ZORBAX Eclipse XDB-C18 (50 mm x 2.1 mm, 3.5 µm) | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm) | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.005% Formic acid in water | 0.008% Formic acid in water | 0.05% Acetic acid and 5 mM NH4Ac in water |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Flow Rate | 0.750 mL/min | 0.4 mL/min | Not specified |
| Gradient | 30% B held for 0.5 min, linear to 55% B at 4.50 min, followed by a wash and re-equilibration. | Isocratic | Gradient elution |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative ESI | Negative ESI |
| SRM Transitions | Ibuprofen: 205→161, Ibuprofen-d3: 208→164 | Ibuprofen: 205.1→160.9, Ibuprofen-d3: 208.1→163.9 | Ibuprofen: 205.0→161.1, Ibuprofen-d3: 208.0→164.0 |
Visualizations
References
Technical Support Center: Ibuprofen & Ibuprofen-d4 Analysis
Welcome to the technical support center for chromatographic analysis of Ibuprofen (B1674241) and its deuterated internal standard, Ibuprofen-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chromatographic analysis?
A1: this compound is a deuterium-labeled version of Ibuprofen. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by LC-MS (Liquid Chromatography-Mass Spectrometry).[1][2] An internal standard is a known amount of a reference compound added to samples to account for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects.[2][3] Because this compound has nearly identical chemical and physical properties to Ibuprofen, it experiences similar losses and ionization suppression or enhancement, allowing for more accurate and precise quantification of the target analyte.[2]
Q2: My Ibuprofen peak is tailing. What are the most common causes and solutions?
A2: Peak tailing for acidic compounds like Ibuprofen in reverse-phase HPLC is frequently caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4] These silanol groups can interact with the acidic analyte, causing a secondary retention mechanism that results in a tailing peak.[4]
Here are the primary solutions:
-
Adjust Mobile Phase pH: Ibuprofen has a pKa of approximately 4.4.[4] To ensure the molecule is in its neutral, protonated form and minimize interaction with silanols, the mobile phase pH should be adjusted to at least 2 pH units below the pKa (e.g., pH 2.5-3.0).[4]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies most of the residual silanol groups to make them less active.[4] Using a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing.[4]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help maintain a consistent pH and mask the residual silanol groups, improving peak shape.[4]
Q3: I'm observing peak fronting for both Ibuprofen and this compound. What could be the issue?
A3: Peak fronting, where the front of the peak is sloped, is most commonly caused by sample overload.[5] This occurs when the concentration of the analyte in the injected sample is too high, saturating a portion of the stationary phase at the column inlet.[4][5] The excess molecules travel through the column more quickly, resulting in a fronting peak shape.[5] The solution is to dilute the sample and reinject it.[4][5]
Q4: How do I choose the right mobile phase for my Ibuprofen analysis?
A4: The choice of mobile phase is critical for achieving good peak shape and resolution. For reverse-phase chromatography of Ibuprofen, a combination of an aqueous solution with an organic modifier is typically used.
-
Aqueous Phase: This usually consists of deionized water with an added buffer and/or acid to control the pH. As mentioned in Q2, a low pH (around 2.5-3.0) is preferable.[4] Additives like formic acid, acetic acid, or phosphoric acid are common.[6][7][8]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers.[9] The choice between them can influence selectivity and peak shape.[4] It's recommended to test both to determine the optimal solvent for your specific method.[4][9] The ratio of aqueous to organic phase will determine the retention time of your analytes.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Caption: Troubleshooting workflow for peak shape issues.
Issue 2: Poor Resolution
This guide outlines steps to improve the separation between Ibuprofen and this compound or other analytes.
Caption: Workflow for improving chromatographic resolution.
Experimental Protocols
Example LC-MS/MS Method for Ibuprofen in Human Plasma
This protocol is a representative example based on common practices in the literature.[10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent or Waters LC system
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, hold for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[10]
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1[10]
-
This compound: The precursor ion will be m/z 209.0 (M+4). The product ion will likely be m/z 165.1, reflecting the deuteration.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Ibuprofen and Deuterated Internal Standards
| Parameter | Ibuprofen | Ibuprofen-d3 | This compound | Reference |
| Precursor Ion (m/z) | 205.0 / 205.1 | 208.0 / 208.1 | ~209.0 | [10][11] |
| Product Ion (m/z) | 161.1 / 160.9 | 164.0 / 163.9 | ~165.0 | [10][11] |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI | [10][11] |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern.
Table 2: Troubleshooting Summary for Peak Shape Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to < 3.0; Use an end-capped column; Increase buffer concentration.[4] |
| Column contamination | Flush column with a strong solvent or replace the column.[4] | |
| Peak Fronting | Sample overload | Dilute the sample and reinject.[4][5] |
| Sample solvent stronger than mobile phase | Prepare the sample in the initial mobile phase. | |
| Split Peaks | Contamination on guard or analytical column | Replace guard column; reverse and flush the analytical column. |
| Column void | Replace the column. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
Technical Support Center: Isotopic Stability of Ibuprofen-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the potential for isotopic exchange of deuterium (B1214612) in Ibuprofen-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of this compound?
Isotopic exchange, specifically deuterium (D) to protium (B1232500) (H) back-exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. This can compromise the isotopic purity of the internal standard, potentially affecting the accuracy of quantitative analyses.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
The deuterium atoms on the carbon adjacent to the carbonyl group in the propionic acid side chain of Ibuprofen (B1674241) are the most likely to undergo exchange. This is due to the acidic nature of these alpha-hydrogens, which can be removed to form an enolate intermediate, facilitating the exchange with protons from the solvent. Deuterium atoms on the aromatic ring are generally more stable.
Q3: What experimental factors can promote the isotopic exchange of deuterium in this compound?
Several factors can influence the rate of deuterium exchange:
-
pH: The rate of exchange is significantly influenced by pH. It is generally slowest in slightly acidic conditions (around pH 2.5-3) and increases substantially in basic or strongly acidic environments.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.
-
Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for the exchange to occur.
-
Matrix Components: Certain components within a biological matrix could potentially catalyze the exchange process.
Q4: How can I determine if my this compound internal standard is undergoing isotopic exchange?
Isotopic exchange can be detected by monitoring the mass spectra of your samples over time. An increase in the signal of the unlabeled ibuprofen (d0) accompanied by a decrease in the signal of this compound is a strong indicator of back-exchange. This can be formally assessed using a stability study.
Q5: Are there more stable alternatives to deuterium-labeled internal standards?
Yes, carbon-13 (¹³C) labeled internal standards are not susceptible to isotopic exchange. While often more expensive to synthesize, they provide a more robust and reliable choice for assays requiring high accuracy and precision, especially when dealing with challenging matrices or experimental conditions that might promote deuterium exchange.
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Quantitative Results with this compound Internal Standard
If you are observing unexpected variability or inaccuracy in your quantitative results when using this compound as an internal standard, isotopic exchange may be a contributing factor.
Symptoms:
-
A noticeable decrease in the this compound signal over time or with changes in sample preparation conditions.
-
An unexpected increase in the signal of unlabeled ibuprofen, particularly in blank samples spiked only with the internal standard.
-
Poor reproducibility of quality control (QC) samples.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inaccurate quantitative results potentially caused by this compound instability.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol is designed to quantitatively assess the stability of your this compound internal standard under your specific experimental conditions.
Objective: To determine the rate of deuterium back-exchange of this compound in different solvents and at various pH levels and temperatures.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine)
-
Protic solvents (e.g., water, methanol, acetonitrile/water mixtures)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of this compound at a known concentration in the different solvents and buffers to be tested.
-
For each condition, prepare multiple aliquots. One aliquot will be analyzed immediately (T=0), while the others will be incubated.
-
-
Incubation:
-
Incubate the aliquots at the desired temperatures (e.g., room temperature, 37°C).
-
Withdraw aliquots at specific time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the T=0 and incubated samples by LC-MS/MS.
-
Monitor the ion transitions for both this compound and unlabeled ibuprofen.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled ibuprofen to this compound at each time point.
-
Determine the percentage of back-exchange at each time point relative to the T=0 sample.
-
Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for conducting a stability study of this compound.
Quantitative Data
The following tables provide representative data on the stability of a deuterated carboxylic acid internal standard, illustrating the impact of pH and temperature on deuterium back-exchange over a 24-hour period. While this data is illustrative for a generic deuterated carboxylic acid, similar trends would be expected for this compound.
Table 1: Effect of pH on the Isotopic Stability of a Deuterated Carboxylic Acid at Room Temperature (25°C)
| pH | % Back-Exchange after 4 hours | % Back-Exchange after 8 hours | % Back-Exchange after 24 hours |
| 4.0 | < 1% | 1.5% | 3.2% |
| 7.0 | 2.1% | 4.5% | 10.8% |
| 9.0 | 8.5% | 15.2% | 35.1% |
Table 2: Effect of Temperature on the Isotopic Stability of a Deuterated Carboxylic Acid at pH 7.4
| Temperature | % Back-Exchange after 4 hours | % Back-Exchange after 8 hours | % Back-Exchange after 24 hours |
| 4°C | < 1% | 1.2% | 2.5% |
| 25°C | 2.3% | 4.8% | 11.5% |
| 37°C | 5.1% | 10.3% | 24.7% |
Disclaimer: The quantitative data presented in these tables are for illustrative purposes and represent typical trends for a deuterated carboxylic acid. The actual rate of exchange for this compound may vary depending on the specific experimental conditions and the position of the deuterium labels. It is highly recommended to perform a stability study under your specific analytical conditions to obtain accurate data for your experiments.
Technical Support Center: Stability of Ibuprofen-d4 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals who are using Ibuprofen-d4 in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the stability of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalysis?
A1: this compound is commonly used as an internal standard (IS) for the quantitative analysis of ibuprofen (B1674241) in biological samples by techniques like liquid chromatography-mass spectrometry (LC-MS). The fundamental assumption when using an internal standard is that it behaves identically to the analyte (ibuprofen) during sample preparation, extraction, and analysis. If this compound degrades or is otherwise lost during any of these steps, the analyte/IS response ratio will be altered, leading to inaccurate quantification of the ibuprofen concentration in the sample.[1][2]
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
A2: The stability of this compound in biological matrices such as plasma, blood, and urine can be influenced by several factors:
-
Temperature: Both short-term (bench-top) and long-term storage temperatures are critical. Higher temperatures can accelerate degradation.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte and its deuterated internal standard.[4][5]
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pH of the Matrix: The pH of the biological fluid, particularly urine, can impact the stability of certain compounds.
-
Enzymatic Degradation: Biological matrices contain various enzymes (e.g., esterases in blood) that can potentially metabolize or degrade this compound.
-
Light Exposure: Although less common for ibuprofen, some compounds are light-sensitive and can degrade upon exposure to light.
-
Matrix Composition: The presence of other substances in the matrix can sometimes affect stability.
Q3: What is "H/D exchange" and can it affect my results with this compound?
A3: H/D exchange, or hydrogen-deuterium exchange, is a chemical reaction in which a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This can be a concern for deuterated internal standards. If the deuterium atoms on this compound are in chemically labile positions, they can be replaced by hydrogen atoms, leading to a decrease in the signal of the deuterated standard and a potential increase in the signal of the unlabeled analyte, which would compromise the accuracy of the quantification. However, the deuterium atoms in commercially available this compound are typically placed on stable positions of the molecule to minimize this risk.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Analyte/Internal Standard (Ibuprofen/Ibuprofen-d4) Response Ratios
Possible Causes:
-
Differential Stability: Ibuprofen and this compound may not have identical stability under the specific storage or experimental conditions.
-
Chromatographic Separation (Isotope Effect): Due to the mass difference between deuterium and hydrogen, deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in chromatography. If this separation leads to differential matrix effects (ion suppression or enhancement), it can result in inconsistent response ratios.
-
H/D Exchange: As discussed in the FAQs, the exchange of deuterium for hydrogen can alter the concentration of the internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that ibuprofen and this compound are co-eluting. If a slight separation is observed, consider optimizing the chromatographic method to achieve co-elution.
-
Assess Stability in Matrix: Conduct stability experiments (freeze-thaw, bench-top, long-term) for both ibuprofen and this compound in the specific biological matrix being used. This will help determine if there is differential degradation.
-
Evaluate for H/D Exchange: Analyze a solution of this compound in the sample matrix and mobile phase over time to monitor for any decrease in the deuterated signal and a corresponding increase in the non-deuterated signal.
Issue 2: Low Signal Intensity or Complete Loss of this compound Signal
Possible Causes:
-
Degradation: The internal standard may have degraded due to improper storage or handling.
-
Incorrect Spiking: Errors in the preparation or addition of the this compound working solution to the samples.
-
Ion Suppression: Components in the biological matrix may be co-eluting with this compound and suppressing its ionization in the mass spectrometer source.
-
Instrumental Issues: Problems with the mass spectrometer, such as incorrect tuning or a dirty ion source.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Prepare a new stock and working solution of this compound to rule out degradation of the standard solution.
-
Verify Spiking Procedure: Double-check all calculations and pipetting steps involved in adding the internal standard to the samples.
-
Investigate Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of this compound in a clean solvent to the signal when spiked into an extracted blank matrix. A significantly lower signal in the matrix indicates ion suppression.
-
Optimize Chromatography: If ion suppression is detected, modify the chromatographic method to separate this compound from the interfering matrix components.
-
Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Clean the ion source if necessary.
Data on Stability of Ibuprofen
Table 1: Freeze-Thaw Stability of Ibuprofen in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) | Reference |
| 3 | Ibuprofen | 0.15 | No sample loss | - | |
| 3 | Ibuprofen | 7.5 | No sample loss | - | |
| 3 | Ibuprofen | 35 | No sample loss | - | |
| 3 | Ibuprofen | 75 | No sample loss | - |
Table 2: Short-Term (Bench-Top) Stability of Ibuprofen in Human Plasma at Room Temperature
| Duration (hours) | Analyte | Low QC (µg/mL) | High QC (µg/mL) | Stability Assessment | Reference |
| 24 | Ibuprofen | Yes | Yes | Stable |
Table 3: Long-Term Stability of Ibuprofen in Human Plasma
| Storage Temperature (°C) | Duration (days) | Analyte | Stability Assessment | Reference |
| -70 | 75 | Ibuprofen | Stable |
Experimental Protocols
The following are detailed methodologies for key stability experiments based on FDA and EMA guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (plasma, blood, or urine)
-
This compound stock solution
-
Quality control (QC) samples at low and high concentrations
Procedure:
-
Spike the blank biological matrix with this compound to prepare low and high concentration QC samples.
-
Aliquot the QC samples into multiple tubes.
-
Analyze one set of fresh QC samples (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a specified number of cycles (typically 3).
-
After the final cycle, analyze the QC samples and compare the results to the Cycle 0 samples.
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under typical laboratory bench-top conditions.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
QC samples at low and high concentrations
Procedure:
-
Prepare low and high concentration QC samples by spiking the blank matrix with this compound.
-
Thaw the QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours), reflecting the expected duration of sample handling.
-
At each time point, analyze the QC samples.
-
Compare the concentrations of the stored QC samples to freshly prepared QC samples.
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent Ibuprofen/Ibuprofen-d4 ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ibuprofen-d4 Extraction from Plasma
Welcome to the technical support center for optimizing the extraction recovery of Ibuprofen-d4 from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The two most prevalent and effective methods for extracting this compound from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both techniques aim to separate the analyte of interest (this compound) from plasma components such as proteins, phospholipids (B1166683), and salts that can interfere with subsequent analysis, often by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: Why is pH adjustment of the plasma sample crucial for good recovery of this compound?
A2: Ibuprofen (B1674241) is an acidic drug with a pKa of approximately 4.9. To ensure maximum extraction efficiency, the pH of the plasma sample should be adjusted to be at least 2 pH units below its pKa.[2][3] At a pH of around 2-3, this compound will be in its neutral, non-ionized form, which is more hydrophobic and has a higher affinity for the non-polar sorbents used in SPE and the organic solvents used in LLE.[2][3][4]
Q3: What type of Solid-Phase Extraction (SPE) sorbent is recommended for this compound?
A3: For a non-polar compound like this compound, a reversed-phase sorbent is the most common choice. C18 (octadecyl) bonded silica (B1680970) is a widely used and effective sorbent for the extraction of ibuprofen and its analogs from plasma.[5][6] Other polymeric sorbents, such as those based on polystyrene-divinylbenzene, have also been used successfully.[7] A phenyl sorbent has been shown to provide effective clean-up and high analyte recovery.[8]
Q4: How can I minimize matrix effects during the LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of analytes in complex biological matrices like plasma.[1][9] The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound itself, for the quantification of ibuprofen. Since this compound has nearly identical physicochemical properties to ibuprofen, it will co-elute and experience similar matrix effects, allowing for accurate correction.[9][10] Additionally, optimizing the sample clean-up during extraction to remove interfering components like phospholipids is crucial.[1]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: My recovery of this compound using a C18 SPE cartridge is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incorrect Sample pH | Ensure the plasma sample is acidified to a pH of 2-3 before loading onto the SPE cartridge. This protonates the carboxylic acid group of this compound, making it more non-polar and increasing its retention on the C18 sorbent.[2][4] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution buffer. Adding a small amount of a weak acid (e.g., formic acid) to the elution solvent can also help by keeping the analyte in its neutral form. |
| Sorbent Overload | The amount of plasma extract or the concentration of this compound may be exceeding the binding capacity of the SPE cartridge. Try reducing the sample volume or using a cartridge with a larger sorbent bed. |
| Inadequate Sorbent Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the same pH as your sample before loading. This activates the C18 chains and prepares the sorbent for optimal interaction with the analyte. |
| Sample Loading Flow Rate is Too High | If the sample is loaded too quickly, there may not be sufficient time for the this compound to interact with and be retained by the sorbent. A slow and steady flow rate of approximately 1 mL/min is generally recommended. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: My recovery of this compound is poor after performing a liquid-liquid extraction.
| Potential Cause | Troubleshooting Steps |
| Incorrect Aqueous Phase pH | Similar to SPE, the pH of the plasma sample must be acidic (pH 2-3) to ensure this compound is in its neutral form and will partition into the organic solvent.[11] |
| Inappropriate Organic Solvent | The choice of organic solvent is critical. A water-immiscible organic solvent in which this compound has high solubility should be used. Common choices include ethyl acetate (B1210297), hexane, and mixtures of these solvents.[11] Methylene chloride has also been shown to be effective.[12] |
| Insufficient Mixing/Shaking | Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous vortexing or shaking for a sufficient amount of time to maximize the surface area for mass transfer between the two phases. |
| Emulsion Formation | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and making phase separation difficult. To break up emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or centrifugation. |
| Analyte Back-Extraction | If the pH of the extraction system is not well-controlled, the analyte can partition back into the aqueous phase. Re-check and adjust the pH of your plasma sample before extraction. |
Data Summary
The following tables summarize quantitative data on the extraction recovery of ibuprofen from plasma using different methods. While specific data for this compound is limited, the recovery of ibuprofen is a very close surrogate due to their similar chemical properties.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Ibuprofen from Plasma
| Extraction Solvent | Sample Pre-treatment | Recovery (%) | Reference |
| Ethyl acetate, methanol, and phosphoric acid | Acidification with phosphoric acid | > 95% | [13] |
| Hexane/diisopropylether (50:50 v/v) | Acidic pH | Not specified, but method was successful for pharmacokinetic studies | [11] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Ibuprofen from Plasma
| SPE Sorbent | Sample Pre-treatment | Recovery (%) | Reference |
| C18 | Deproteination with acetonitrile (B52724), dilution with phosphate (B84403) buffer | ~70% | [14] |
| Phenyl (C6H5) | Not specified | > 85.5% | [8] |
| Polymeric (Strata-X) | Not specified | ~79% to ~94% | [15] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add 500 µL of a protein precipitation agent like acetonitrile or methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant to pH 2-3 with a dilute acid (e.g., 1M HCl or formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water (acidified to the same pH as the sample) through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified deionized water (pH 2-3) to remove polar impurities.
-
A second wash with a weak organic solvent solution (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of a weak acid to the elution solvent may improve recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add an internal standard if necessary.
-
Acidify the plasma to pH 2-3 by adding a small volume of a suitable acid (e.g., 1M HCl or phosphoric acid).
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ibuprofen in human plasma by solid phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
dealing with co-eluting interferences with Ibuprofen-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of Ibuprofen-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Ibuprofen (B1674241), meaning some hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[1] Because it is chemically very similar to Ibuprofen, it behaves almost identically during sample preparation and analysis, but its slightly higher mass allows it to be distinguished from the non-labeled drug by the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification of Ibuprofen.[2]
Q2: What are co-eluting interferences in the context of this compound analysis?
Co-eluting interferences occur when other compounds in a sample exit the chromatography column at the same time as Ibuprofen or its internal standard, this compound. These interferences can originate from the sample matrix (e.g., plasma, urine), metabolites of Ibuprofen, or other administered drugs.[3][4] This can lead to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.
Q3: Can this compound separate from Ibuprofen during chromatography?
Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between deuterated and non-deuterated compounds.[5] This separation is more likely to occur with a higher number of deuterium substitutions and can be influenced by the specific chromatographic conditions. If Ibuprofen and this compound separate, they may experience different matrix effects, which can compromise the accuracy of the results.
Q4: What are the common metabolites of Ibuprofen that can cause interference?
The major metabolites of Ibuprofen include hydroxyibuprofen and carboxyibuprofen.[6][7][8] Depending on the chromatographic method, these metabolites may co-elute with Ibuprofen or this compound, potentially causing interference. It is crucial to develop a method that can separate these compounds from the analyte of interest.
Troubleshooting Guides
Issue 1: Poor peak shape or splitting for this compound
-
Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split.
-
Possible Cause:
-
Column Overload: Injecting too much sample onto the column.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract is too different from the mobile phase.
-
Column Degradation: The analytical column has lost its efficiency.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.
-
-
Troubleshooting Steps:
-
Reduce Injection Volume: Dilute the sample or inject a smaller volume.
-
Match Injection Solvent: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase.[5]
-
Evaluate Column Performance: Check the column's performance with a standard mixture. If necessary, replace the column.
-
Modify Mobile Phase: Adjust the pH or the ionic strength of the mobile phase to minimize secondary interactions.
-
Issue 2: Inconsistent or inaccurate quantification of Ibuprofen
-
Symptom: High variability in replicate injections or results that are consistently higher or lower than expected.
-
Possible Cause:
-
Matrix Effects: Co-eluting matrix components are suppressing or enhancing the ionization of Ibuprofen and/or this compound.[3]
-
Isotope Effect: Ibuprofen and this compound are separating on the column, leading to differential matrix effects.[5]
-
Metabolite Interference: A metabolite is co-eluting and contributing to the signal of the analyte or internal standard.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove more matrix components.[2]
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation of Ibuprofen and this compound from interfering peaks.
-
Change Column Chemistry: If chromatographic optimization is unsuccessful, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Evaluate Different Transitions (for MS/MS): Select more specific precursor and product ion transitions for Ibuprofen and this compound to minimize the contribution from interfering compounds.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of Ibuprofen from plasma samples.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5]
-
Vortex and inject into the LC-MS system.
Protocol 2: Generic LC-MS/MS Method for Ibuprofen Analysis
This protocol provides a general set of parameters that can be used as a starting point for method development.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Ibuprofen: m/z 205 -> 161; this compound: m/z 209 -> 165 (Note: exact m/z may vary slightly based on deuteration pattern) |
Data Presentation
Table 1: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Matrix Effect (%) for Ibuprofen | RSD (%) |
| Protein Precipitation | 85 | 12 |
| Liquid-Liquid Extraction | 95 | 7 |
| Solid-Phase Extraction | 102 | 4 |
Data is illustrative and will vary based on the specific matrix and method.
Table 2: Chromatographic Resolution of Ibuprofen from a Key Metabolite
| Column Type | Mobile Phase Gradient | Resolution (Rs) |
| Standard C18 | 30-95% ACN in 5 min | 1.2 |
| Phenyl-Hexyl | 30-95% ACN in 5 min | 1.8 |
| Biphenyl | 25-90% ACN in 7 min | 2.5 |
Data is illustrative. Higher Rs values indicate better separation.
Visualizations
Caption: A typical experimental workflow for the extraction of Ibuprofen from plasma samples.
Caption: A logical troubleshooting workflow for addressing inaccurate quantification of Ibuprofen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LC–MS/MS Method for Determination of Non-opioid Analgesics Adulterants in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of ibuprofen and its major metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard for NSAID Analysis: A Comparative Guide to Ibuprofen-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Ibuprofen-d4 and other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. In the realm of NSAID analysis, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H). This near-identical chemical nature ensures that they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.[1]
In contrast, non-deuterated internal standards, often structural analogs of the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.[2] This can lead to inadequate compensation for matrix effects and introduce bias into the analytical results.
Quantitative Performance Comparison
The following table summarizes the performance of this compound and other internal standards for the analysis of various NSAIDs, compiled from validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Matrix | Linearity (r²) | Recovery (%) | Precision (RSD %) | Accuracy (% Bias) | Reference |
| Ibuprofen-d3 | Ibuprofen (B1674241) | Human Plasma | >0.99 | 78.4 - 80.9 | < 5 | -11.8 to 3.67 | [3] |
| Ibuprofen-d3 | Multiple NSAIDs | Human Plasma | - | 34.8 - 113 | < 14.6 | - | [4] |
| Ibuprofen-13C3 | Ibuprofen | Animal Milk & Muscle | - | 85 - 110 | - | - | [5] |
| Carprofen-d3 | Multiple NSAIDs | Plasma | - | - | - | - | [6] |
| Celecoxib-d4 | Celecoxib | - | - | - | - | - | [6] |
| Diclofenac-d4 | Diclofenac | - | - | - | - | - | [6] |
| Mefenamic Acid-d4 | Mefenamic Acid | - | - | - | - | - | [6] |
| Flurbiprofen | Ibuprofen | Human Plasma | ≥ 0.988 | - | ≤ 11.2 | -11.8 to 11.2 | [7] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of typical experimental protocols for NSAID analysis using internal standards.
Protocol 1: Analysis of Ibuprofen in Human Plasma using Ibuprofen-d3
This method, adapted from a validated LC-MS/MS study, demonstrates a simple and efficient protein precipitation procedure.[3]
1. Sample Preparation:
-
To a plasma sample, add Ibuprofen-d3 solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for ibuprofen and Ibuprofen-d3.
Protocol 2: Multi-NSAID Analysis in Plasma using a Single Deuterated Internal Standard (Carprofen-d3)
This approach simplifies the workflow by using a single, structurally related deuterated internal standard for the analysis of multiple NSAIDs.[6]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution (Carprofen-d3).
-
Add a precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
The resulting supernatant is injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
System: High-performance liquid chromatography coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separation is achieved on a suitable reversed-phase column.
-
Detection: Specific precursor-to-product ion transitions are monitored for each NSAID and the internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in NSAID analysis.
Caption: A typical experimental workflow for NSAID analysis using an internal standard.
Caption: The logical principle of using an internal standard to correct for analytical variability.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable LC-MS/MS methods for the quantification of NSAIDs. The experimental evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the gold standard. Their ability to accurately mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, ultimately leading to more accurate and precise results. While analyte-specific deuterated standards are ideal, a deuterated analog of a structurally similar compound can also be a suitable alternative, provided that the method is thoroughly validated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput determination of nonsteroidal anti-inflammatory drugs in human plasma by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ibuprofen Utilizing Ibuprofen-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of ibuprofen (B1674241), utilizing the deuterated internal standard, Ibuprofen-d4. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, ensuring high accuracy and precision by correcting for variability in sample preparation and instrument response.
Executive Summary
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of ibuprofen in various biological matrices. The choice between the two often depends on factors such as required sensitivity, sample throughput, and the nature of the sample matrix. This guide presents a summary of their performance characteristics based on published validation data, along with detailed experimental protocols to aid in methodological assessment and selection.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for LC-MS/MS and GC-MS methods for the analysis of ibuprofen using a deuterated internal standard. The data is compiled from separate validation studies and serves as a comparative overview.
| Parameter | LC-MS/MS Method | GC-MS/MS Method |
| Linearity Range | 0.05 - 36 µg/mL[1] | Not explicitly stated, but accurate in the therapeutically relevant range of 0-1000 µM[2] |
| Correlation Coefficient (r²) | >0.99[1] | 0.9991 (comparing GC-MS and GC-MS/MS results)[2] |
| Intra-day Precision (%RSD) | < 5%[1] | 0.8% - 4.9%[2] |
| Inter-day Precision (%RSD) | < 5%[1] | 0.8% - 4.9%[2] |
| Accuracy | 88.2% - 103.67%[1] | 93.7% - 110%[2] |
| Mean Recovery | 78.4% - 80.9%[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] | Not explicitly stated |
| Internal Standard | Ibuprofen-d3[1] | Ibuprofen-d3[2] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established and validated methods.
LC-MS/MS Method for Ibuprofen in Human Plasma
This method is characterized by its high sensitivity and rapid analysis time.
1. Sample Preparation:
-
A simple one-step protein precipitation is employed for sample preparation.[1]
2. Chromatographic Separation:
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm)[1]
-
Mobile Phase: A gradient elution is used with an aqueous solution (containing 0.05% acetic acid and 5 mm NH4Ac) and methanol.[1]
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
GC-MS/MS Method for Ibuprofen in Human Plasma and Mice Serum
This method offers high specificity and is a reliable alternative to LC-MS/MS.
1. Sample Preparation:
-
Plasma (10µL) is diluted with acetate (B1210297) buffer (80µL, 1M, pH 4.9).[2]
-
Extraction is performed with ethyl acetate (2×500µL).[2]
-
After solvent evaporation, derivatization is carried out in anhydrous acetonitrile (B52724) using pentafluorobenzyl (PFB) bromide and N,N-diisopropylethylamine as a catalyst.[2]
2. Gas Chromatographic Separation:
-
Column: Not explicitly stated.
-
Carrier Gas: Not explicitly stated.
-
Temperature Program: Not explicitly stated.
3. Mass Spectrometric Detection:
-
Ionization Source: Electron-capture negative-ion chemical ionization (ECNICI).[2]
-
Detection Mode: Selected-Reaction Monitoring (SRM).[2]
-
SRM Transitions:
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow of a cross-validation process for analytical methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
Both LC-MS/MS and GC-MS/MS provide reliable and robust methods for the quantification of ibuprofen in biological matrices, especially when coupled with the use of a deuterated internal standard like this compound. The LC-MS/MS method offers the advantage of simpler sample preparation (protein precipitation) and is highly sensitive. The GC-MS/MS method, while requiring a more involved sample preparation including derivatization, demonstrates excellent accuracy and precision.
The selection of the most appropriate method will depend on the specific requirements of the study, including matrix complexity, required throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Analysis of Ibuprofen-d4 and its Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of ibuprofen (B1674241), the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of Ibuprofen-d4, a deuterated internal standard, against commonly used structural analogs. The information presented herein, supported by experimental data, is intended to inform the selection of the most suitable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are indispensable in quantitative bioanalysis for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary choices for an internal standard for ibuprofen analysis are its stable isotope-labeled (deuterated) form, this compound, and non-deuterated structural analogs.
Performance Comparison: this compound vs. Structural Analogs
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2][3] This is due to their near-identical chemical and physical properties to the analyte, ibuprofen.[3] This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, leading to superior correction for matrix effects—a significant source of imprecision and inaccuracy in bioanalytical methods.
While structural analogs are more readily available and less expensive, their physicochemical properties can differ from ibuprofen, potentially leading to variations in chromatographic retention times and extraction recoveries. These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
The following table summarizes the quantitative performance of this compound and various structural analogs as internal standards for ibuprofen analysis, with data extracted from several published studies.
| Internal Standard | Analyte | Matrix | Method | Recovery (%) | Precision (RSD %) | Accuracy (%) | Linearity (r²) | Reference |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | LC-MS/MS | 78.4 - 80.9 | < 5 | 88.2 - 103.67 | > 0.99 | |
| Ibuprofen-D3 | Ibuprofen | Miniature Swine Plasma | LC-MS-MS | 54 - 60 | Not Reported | Not Reported | Not Reported | |
| Ibuprofen-D3 | Ibuprofen | Miniature Swine Synovial Fluid | LC-MS-MS | 37 - 41 | Not Reported | Not Reported | Not Reported | |
| Naproxen | Ibuprofen | Human Plasma | GC/MS | 89.53 (Ibuprofen) | < 6.31 | < 12.00 | Linear | |
| Naproxen | Ibuprofen | Human Urine | GC/MS | 93.73 (Ibuprofen) | < 6.31 | < 12.00 | Linear | |
| Naproxen | Ibuprofen | Human Plasma | HPLC | > 87 (Ibuprofen) | ≤ 6 | Within 2 of nominal | Linear | |
| Flurbiprofen | Ibuprofen Enantiomers | Human Plasma | UPLC-MS/MS | Not Reported | ≤ 11.2 (R-Ibuprofen), ≤ 7.0 (S-Ibuprofen) | -11.8 to 11.2 (R-Ibuprofen), -8.6 to -0.3 (S-Ibuprofen) | ≥ 0.988 (R-Ibuprofen), ≥ 0.990 (S-Ibuprofen) | |
| Diclofenac | Ibuprofen | Human Plasma | HTLC-MS/MS | Not Reported | Not Reported | Not Reported | Linear (0.01 to 40 µg/ml) | |
| Benzoic Acid | Ibuprofen | Not Specified | UHPLC/UV-Vis | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are typical protocols for sample preparation and analysis.
Solid-Phase Extraction (SPE) for Ibuprofen from Pharmaceutical Formulations
This method is suitable for the selective extraction of ibuprofen from complex matrices.
-
Sorbent Conditioning: Condition an Oasis MAX, HLB, or C18ec SPE cartridge. For HLB and C18 cartridges, use methanol (B129727) followed by water adjusted to pH 3.0 with acetic acid. For MAX cartridges, use methanol followed by water adjusted to pH 10.0 with ammonium (B1175870) hydroxide.
-
Sample Loading: Dissolve the sample in an appropriate solvent. For HLB and C18, mix the sample solution with 2% acetic acid. For MAX cartridges, mix with 2% ammonium hydroxide. Load the sample onto the conditioned cartridge at a flow rate not exceeding 1 mL/min.
-
Washing: Wash the sorbent to remove interferences. For HLB and C18, wash with 1 mL of 2% acetic acid. For MAX, wash with 1 mL of 2% ammonium hydroxide.
-
Elution: Elute ibuprofen from the cartridge. For HLB and C18, elute with 3 x 1 mL of methanol. For MAX, elute with 3 x 1 mL of a methanol:2% acetic acid (2:1, v/v) mixture.
-
Analysis: Analyze the eluate using a suitable analytical method, such as UV spectrophotometry or LC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ibuprofen in Human Plasma
This protocol describes a highly sensitive and selective method for quantifying ibuprofen in biological fluids.
-
Sample Preparation (Protein Precipitation): To a plasma sample, add a solution of the internal standard (e.g., Ibuprofen-d3). Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm). Use a gradient elution with a mobile phase consisting of an aqueous solution (e.g., 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol).
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Use multiple reaction monitoring (MRM) for quantification. The MRM transitions would be m/z 205.0 → 161.1 for ibuprofen and m/z 208.0 → 164.0 for Ibuprofen-d3.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the role of ibuprofen, the following diagrams are provided.
References
Evaluating the Linearity and Range of Ibuprofen Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Ibuprofen (B1674241) in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is a critical determinant of data quality, directly impacting the linearity, range, and overall reliability of the method. This guide provides an objective comparison of assay performance using a deuterated internal standard, Ibuprofen-d4, against alternative non-deuterated internal standards, supported by experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. By virtue of its near-identical physicochemical properties to the analyte, a SIL-IS can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This guide will delve into the performance of Ibuprofen assays, presenting data on linearity and range, and provide detailed experimental protocols for key methodologies.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
While a direct head-to-head comparative study in a single publication was not identified, analysis of multiple validated methods demonstrates the superior performance of assays utilizing deuterated internal standards.
| Internal Standard Type | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| Deuterated | Ibuprofen | 0.05 - 36 | > 0.99 | Human Plasma | [1] |
| Deuterated | Ibuprofen Enantiomers | 0.025 - 50 | Not explicitly stated, but good linearity reported | Rat Plasma | |
| Non-Deuterated (Flurbiprofen) | Ibuprofen Enantiomers | 0.05 - 5 | ≥ 0.988 | Human Plasma | [2] |
| Non-Deuterated (p-Isopropylbenzoic acid) | Ibuprofen Enantiomers | 1 - 25 | > 0.99 | Human Plasma | [3] |
| No Internal Standard (UV-Vis) | Ibuprofen | 5 - 25 | 0.999 | Aqueous Solution | [4] |
Key Observations:
-
Assays employing a deuterated internal standard (Ibuprofen-d3, a close analog to this compound) have demonstrated a wide linear range, extending to lower concentrations (0.025-0.05 µg/mL), which is crucial for pharmacokinetic studies where drug concentrations can be low at later time points.[1]
-
The correlation coefficients for methods using deuterated internal standards are consistently high (>0.99), indicating excellent linearity.[1]
-
While methods with non-deuterated internal standards also show good linearity, their reported ranges may not always reach the same lower limits of quantification as those with deuterated standards.
-
Methods that do not employ an internal standard, such as UV spectrophotometry, are generally less sensitive and have a narrower linear range compared to LC-MS methods.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for an LC-MS/MS assay for Ibuprofen using a deuterated internal standard and a method using a non-deuterated (structural analog) internal standard.
Method 1: LC-MS/MS with Deuterated Internal Standard (this compound)
This protocol is a composite based on typical methods for the analysis of Ibuprofen in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay, e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: The specific transition would be determined based on the exact mass of this compound, but would be expected to be m/z 209.1 → 165.1 (assuming four deuterium (B1214612) atoms on the isobutyl group).
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (e.g., Flurbiprofen)
This protocol is based on a validated method for the analysis of Ibuprofen enantiomers.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard (Flurbiprofen).
-
Acidify the plasma sample.
-
Extract with an organic solvent (e.g., methyl-tert-butyl ether).
-
Evaporate the organic layer and reconstitute the residue.
-
For chiral analysis, derivatization to form diastereomers may be necessary.[2]
2. Liquid Chromatography:
-
Column: A suitable chiral or reverse-phase column depending on the specific method. A phenyl column was used in the reference study.[2]
-
Mobile Phase: A gradient or isocratic mixture of solvents appropriate for the column and analytes.
-
Flow Rate: As optimized for the separation.
3. Mass Spectrometry:
-
Ionization: ESI in the appropriate mode (positive or negative).
-
MRM Transitions:
Mandatory Visualizations
Caption: Experimental workflow for Ibuprofen quantification using this compound.
Caption: Logical relationship of internal standard properties and assay performance.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 3. Development and validation of a liquid chromatographic method for the quantitation of ibuprofen enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
The Gold Standard for Ibuprofen Analysis: A Comparative Guide to the Accuracy and Precision of Ibuprofen-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ibuprofen (B1674241), the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of Ibuprofen-d4 with other commonly used internal standards, supported by experimental data, to demonstrate its superior performance in bioanalytical methods.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays. By incorporating stable isotopes such as deuterium, the internal standard becomes chemically identical to the analyte of interest, differing only in mass. This unique characteristic allows it to co-elute chromatographically with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated analog of ibuprofen, is an exemplary SIL internal standard for the quantification of ibuprofen in various biological matrices.
Performance Comparison of Internal Standards
The accuracy and precision of an analytical method are critically dependent on the choice of the internal standard. While various compounds have been utilized for the quantification of ibuprofen, stable isotope-labeled standards like deuterated ibuprofen consistently demonstrate superior performance over structurally analogous compounds.
Below is a summary of performance data from studies utilizing a deuterated ibuprofen internal standard (Ibuprofen-d3, a close analog to this compound) and a commonly used non-isotopic internal standard, diclofenac. The data clearly illustrates the enhanced accuracy and precision achieved with a stable isotope-labeled standard.
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (RSD %) | Recovery (%) | Linearity (r²) |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | 88.2 - 103.67[1] | < 5[1] | 78.4 - 80.9[1] | > 0.99[1] |
| Ibuprofen-d3 | Ibuprofen | Swine Plasma | 92.3 - 106.7 | 2.1 - 8.5 | 54 - 60[2] | Not Reported |
| Ibuprofen-d3 | Ibuprofen | Synovial Fluid | 93.3 - 105.0 | 2.9 - 7.9 | 37 - 41 | Not Reported |
| Diclofenac | Ibuprofen | Human Plasma | Not Reported | Not Reported | 69 | Not Reported |
Note: Data for Ibuprofen-d3 is presented as a surrogate for this compound, as their analytical performance is expected to be nearly identical due to the nature of isotopic labeling.
The Advantage of Isotopic Labeling
The superiority of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled ibuprofen throughout the analytical process. This is a significant advantage over other internal standards that are structurally different from the analyte.
Experimental Protocols
To provide a practical understanding of how this compound is utilized, the following are detailed experimental protocols from a validated bioanalytical method for the quantification of ibuprofen in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ibuprofen-d3 internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
MS System: AB Sciex API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
Ibuprofen-d3: m/z 208.1 → 164.1
-
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of ibuprofen in biological matrices. Its isotopic similarity to the analyte ensures that it accurately tracks and corrects for analytical variability, leading to superior accuracy and precision compared to non-isotopic internal standards. For researchers and drug development professionals seeking the highest quality data in their bioanalytical assays, this compound is the recommended internal standard.
References
A Comparative Guide to Ibuprofen-d4 and Celecoxib-d4 as Internal Standards for NSAID Panels
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] This is because they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, which effectively compensates for matrix effects and variations in sample recovery.[2][3]
This guide provides a comparative overview of two commonly used deuterated internal standards, Ibuprofen-d4 and Celecoxib-d4, for the analysis of NSAID panels. While direct head-to-head comparative studies are limited, this document synthesizes available data and established principles of bioanalytical method development to assist in the selection of the most suitable internal standard for your specific analytical needs.
Structural Considerations and Analyte Suitability
The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, in a multi-analyte panel, a single deuterated standard that is structurally similar to a class of the analytes is often employed.
This compound , as a deuterated analog of a propionic acid derivative, is an excellent choice for an NSAID panel that primarily includes other "profens" such as ketoprofen, naproxen, and flurbiprofen. Its structural similarity ensures that it will behave similarly during extraction and chromatographic separation.
Celecoxib-d4 , on the other hand, is a deuterated form of a selective COX-2 inhibitor, belonging to the coxib class of NSAIDs. It is the preferred internal standard for the analysis of other coxibs like rofecoxib (B1684582) and etoricoxib. Due to its distinct chemical structure compared to traditional NSAIDs, its utility as an internal standard for a broad panel of acidic NSAIDs may be less optimal than a more structurally representative compound.
| Internal Standard | Chemical Class | Ideal for Analytes |
| This compound | Propionic Acid Derivative | Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen, and other acidic NSAIDs. |
| Celecoxib-d4 | Diaryl-substituted Pyrazole (Coxib) | Celecoxib, Rofecoxib, Etoricoxib, and other coxibs. |
Performance Characteristics
| Performance Metric | Expected Outcome with Appropriate Deuterated IS | Rationale |
| Extraction Recovery | Consistent and reproducible for both analyte and IS. | Near-identical chemical properties lead to similar behavior during sample preparation. |
| Matrix Effect | Minimized variability in ion suppression/enhancement. | Co-elution of the analyte and IS ensures they are subjected to the same matrix effects, allowing for accurate correction. |
| Precision (%CV) | Low intra- and inter-assay variability (<15%). | The internal standard corrects for random and systematic errors throughout the analytical process. |
| Accuracy (%RE) | High accuracy, typically within ±15% of the nominal concentration. | By accounting for variability, the IS ensures the calculated concentration is close to the true value. |
| Linearity (r²) | ≥0.99 for calibration curves. | The consistent response ratio of the analyte to the IS across a range of concentrations results in a highly linear calibration curve. |
Experimental Protocol: NSAID Panel Quantification in Human Plasma using LC-MS/MS
This section outlines a general procedure for the quantification of an NSAID panel in human plasma using a deuterated internal standard. This protocol is a composite based on established methods for NSAID analysis and should be optimized for specific analytes and instrumentation.
1. Materials and Reagents:
-
Blank human plasma
-
Analytical standards of NSAIDs
-
This compound or Celecoxib-d4 internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard and Internal Standard Solution Preparation:
-
Prepare individual stock solutions of each NSAID and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all NSAID analytes by diluting the stock solutions in methanol.
-
Prepare a working internal standard solution by diluting the IS stock solution in methanol to an appropriate concentration (e.g., 2 µg/mL).
3. Sample Preparation (Protein Precipitation and SPE):
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the target NSAIDs.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI), operated in negative ion mode for acidic NSAIDs and potentially positive mode for coxibs.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM transitions for each analyte and the internal standard should be optimized by infusing individual standard solutions.
-
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of each analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the unknown samples is then determined from this curve.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying mechanism of NSAIDs, the following diagrams are provided.
Caption: Experimental workflow for NSAID quantification using an internal standard.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
